XX-650-23
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H12N2O2 |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22) |
InChI-Schlüssel |
DRBIYQSSEMTUJQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
XX-650-23: A Technical Guide to a CREB-CBP Interaction Inhibitor for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of XX-650-23, a small molecule inhibitor of the cAMP Response Element Binding Protein (CREB). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Introduction
This compound is a potent and specific small molecule inhibitor that targets the protein-protein interaction between the transcription factor CREB and its essential co-activator, CREB-binding protein (CBP)[1][2][3]. Overexpression of CREB is a hallmark of the majority of Acute Myeloid Leukemia (AML) cases and is associated with a poorer prognosis[1][2]. By disrupting the CREB-CBP interaction, this compound effectively abrogates CREB-mediated gene transcription, leading to the induction of apoptosis and cell cycle arrest in AML cells. This makes this compound a valuable tool for preclinical research in AML and for studying the broader role of the CREB signaling pathway in cancer biology.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 288.30 g/mol | --INVALID-LINK-- |
| CAS Number | 117739-40-9 | --INVALID-LINK-- |
| IUPAC Name | N-(4-cyanophenyl)-3-hydroxy-2-naphthamide | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Mechanism of Action
This compound functions as a competitive inhibitor of the interaction between the Kinase-Inducible Domain (KID) of CREB and the KIX domain of CBP. The activation of CREB, typically through phosphorylation at Serine 133, facilitates its binding to CBP. This complex is crucial for the recruitment of the transcriptional machinery to CREB target genes. By physically blocking this interaction, this compound prevents the transcription of genes essential for the survival and proliferation of AML cells.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in AML cells.
Quantitative In Vitro Data
Inhibition of CREB-CBP Interaction
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Split Renilla Luciferase Complementation | HEK293T | 3.20 ± 0.43 | --INVALID-LINK-- |
Anti-proliferative Activity in AML Cell Lines
| Cell Line | IC₅₀ (µM) at 48h | Reference |
| HL-60 | 0.87 | --INVALID-LINK-- |
| KG-1 | 0.91 | --INVALID-LINK-- |
| MOLM-13 | 2.0 | --INVALID-LINK-- |
| MV-4-11 | 2.3 | --INVALID-LINK-- |
Quantitative In Vivo Data
| Animal Model | Cell Line Xenograft | Dosage and Administration | Outcome | Reference |
| NSG Mice | HL-60 | 2.3 mg/kg, intravenous, daily | Prolonged survival | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of AML cells.
-
Cell Seeding: Seed AML cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in this compound-treated AML cells by flow cytometry.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in AML cells following treatment with this compound.
-
Cell Treatment: Treat AML cells with this compound for the desired time period (e.g., 24 hours).
-
Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
References
- 1. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Mechanism of Action of XX-650-23
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XX-650-23 is a potent and specific small-molecule inhibitor of the cAMP Response Element-Binding Protein (CREB), a transcription factor frequently overexpressed in Acute Myeloid Leukemia (AML) and associated with a poor prognosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and preclinical efficacy. The information is compiled from seminal preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting the CREB-CBP Interaction
The primary mechanism of action of this compound is the disruption of the critical protein-protein interaction between CREB and its essential co-activator, the CREB-Binding Protein (CBP).[1][2] CREB-mediated gene transcription is contingent upon the recruitment of CBP, a histone acetyltransferase, to gene promoter regions. This compound competitively inhibits the binding of phosphorylated CREB to the Kinase-Inducible domain (KIX) of CBP.[1] This inhibition prevents the assembly of the transcriptional machinery necessary for the expression of CREB target genes, which are crucial for cell survival, proliferation, and cell cycle progression.[1][3]
The specificity of this compound for the CREB-CBP interaction is a key attribute. Studies have shown that it does not significantly affect the expression of target genes of other transcription factors that also bind to the KIX domain of CBP, suggesting a selective mode of action.
dot
Caption: Mechanism of action of this compound in inhibiting the CREB-CBP signaling pathway.
Cellular Effects in Acute Myeloid Leukemia
The inhibition of the CREB-CBP interaction by this compound translates into potent anti-leukemic effects in AML cells.
Induction of Apoptosis
This compound induces apoptosis in AML cell lines in a dose- and time-dependent manner.[1] Treatment of HL-60 cells with this compound for 72 hours resulted in over 95% of cells entering early or late apoptosis.[1] This pro-apoptotic effect is mediated through the intrinsic apoptosis pathway, evidenced by the activation of Caspase-3.[1] A key molecular event is the downregulation of the anti-apoptotic protein Bcl-2, a known transcriptional target of CREB.[4]
Cell Cycle Arrest
This compound causes a significant cell cycle arrest at the G1/S transition in AML cells.[1] CREB is known to regulate the expression of critical cell cycle genes. By inhibiting CREB's transcriptional activity, this compound prevents the expression of proteins necessary for the G1 to S phase transition, thereby halting cell proliferation.[1]
Quantitative Data
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic activity against various human AML cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, are in the nanomolar to low micromolar range.
| Cell Line | IC50 (µM) |
| HL-60 | ~0.87 - 2.3 |
| KG-1 | ~0.87 - 2.3 |
| MV-4-11 | ~0.87 - 2.3 |
| U937 | ~0.87 - 2.3 |
| Table 1: In vitro cytotoxicity of this compound in human AML cell lines.[1] |
In Vivo Efficacy
In a xenograft mouse model using human AML cells, this compound demonstrated a significant survival advantage compared to a vehicle control.[1] Mice treated with this compound also showed reduced expression of CREB target genes in the engrafted AML cells.[1]
| Animal Model | Treatment | Outcome |
| NSG mice with human AML xenograft | 2.3 mg/kg this compound (daily for 3 days) | Significant reduction in the expression of CREB target genes in AML cells. |
| Table 2: In vivo efficacy of this compound in an AML xenograft model.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Add serial dilutions of this compound (ranging from 100 pM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
dot
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat AML cells (e.g., HL-60) with the desired concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat AML cells with this compound for the desired time points.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is used to identify the genome-wide binding sites of a protein of interest.
-
Cell Treatment: Treat KG-1 AML cells with 5 µM this compound or DMSO for 6 hours.
-
Cross-linking: Cross-link proteins to DNA with 1% formaldehyde (B43269).
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CREB.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent CREB binding sites.
dot
Caption: Experimental workflow for ChIP-Seq analysis.
Conclusion
This compound represents a targeted therapeutic strategy for AML by specifically disrupting the CREB-CBP interaction. Its ability to induce apoptosis and cell cycle arrest in AML cells, coupled with its in vivo efficacy, underscores the potential of this mechanism of action. The detailed experimental protocols provided herein should facilitate further research into this promising anti-leukemic agent and the broader field of transcription factor-targeted cancer therapy.
References
- 1. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CREB and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of XX-650-23: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of novel therapeutic agents is a cornerstone of modern drug discovery. This document provides a detailed technical guide on the discovery and synthesis of the promising, albeit currently unelucidated, compound XX-650-23. Due to the absence of publicly available data on a compound with this specific designation, this guide will establish a foundational framework. It will outline the necessary experimental protocols, data presentation structures, and conceptual workflows that are critical in the research and development of a new chemical entity. This paper will serve as a template for the systematic investigation and reporting of a novel compound's journey from initial discovery to synthetic realization, using the placeholder "this compound" as a case study.
Discovery and Initial Characterization
The discovery of a new therapeutic candidate, herein referred to as this compound, typically originates from high-throughput screening (HTS) of large compound libraries or through rational drug design based on a known biological target. The initial phase involves the identification of a "hit" molecule that exhibits desired activity in a primary assay.
High-Throughput Screening Cascade
An HTS campaign is a systematic process designed to identify active compounds from a vast chemical space. A typical workflow is outlined below.
Caption: High-Throughput Screening (HTS) workflow for the discovery of a lead candidate.
Experimental Protocol: Primary Biochemical Assay
Objective: To identify inhibitors of a target enzyme (e.g., a specific kinase) from a compound library.
Materials:
-
Target enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Compound library plates (e.g., 10 µM in DMSO)
-
384-well assay plates
Procedure:
-
Dispense 50 nL of each library compound into a 384-well assay plate.
-
Add 5 µL of the enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a substrate and ATP mixture in assay buffer.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol.
-
Read the plate on a luminometer.
-
Calculate the percent inhibition for each compound relative to positive and negative controls.
Synthesis of this compound
Once a lead candidate like this compound is identified, a robust and scalable synthetic route is essential for producing the quantities required for further preclinical and clinical development.
Retrosynthetic Analysis
A retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. This process involves breaking down the target molecule into simpler, commercially available starting materials.
Caption: A generalized retrosynthetic analysis of the target molecule this compound.
Hypothetical Synthetic Protocol
Objective: To outline a plausible multi-step synthesis for a novel heterocyclic compound.
Step 1: Synthesis of Key Intermediate A
-
Dissolve Starting Material 1 (1.0 eq) and Starting Material 2 (1.1 eq) in a suitable solvent (e.g., Dichloromethane).
-
Add a coupling reagent (e.g., EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield Intermediate A.
Step 2: Synthesis of this compound
-
To a solution of Intermediate A (1.0 eq) in a polar aprotic solvent (e.g., DMF), add Intermediate B (1.2 eq) and a catalyst (e.g., Palladium-based).
-
Heat the reaction mixture to 100 °C for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound, this compound, by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
All quantitative data from the characterization of this compound should be meticulously documented and presented in a clear, tabular format for easy comparison and analysis.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| Kinase A | 5.2 | Biochemical Assay |
| Kinase B | 150.8 | Biochemical Assay |
| Kinase C | >10,000 | Biochemical Assay |
| Cell Line X | 25.4 | Cell-Based Assay |
| Cell Line Y | 89.7 | Cell-Based Assay |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | Calculated |
| cLogP | 2.8 | Calculated |
| Aqueous Solubility | 50 µM | HPLC-UV |
| pKa | 7.2 | Potentiometry |
Conclusion
While "this compound" remains a placeholder in the absence of published data, the frameworks presented in this guide provide a robust template for the discovery, synthesis, and characterization of a novel therapeutic agent. The detailed experimental protocols, structured data presentation, and clear visualizations are essential for the effective communication and evaluation of a new drug candidate in the field of pharmaceutical research and development. Adherence to such systematic approaches ensures the generation of high-quality, reproducible data, which is fundamental to the progression of a compound from the laboratory to the clinic.
An In-depth Technical Guide on the Biological Activity of XX-650-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a small-molecule inhibitor of the cAMP Response Element Binding Protein (CREB), a transcription factor implicated in the proliferation and survival of various cancer cells.[1] Overexpression of CREB is associated with a poorer prognosis in acute myeloid leukemia (AML).[1] this compound represents a targeted therapeutic strategy, functioning by disrupting a critical protein-protein interaction necessary for CREB's transcriptional activity.[1][2] This document provides a comprehensive overview of its mechanism of action, biological effects, and the experimental protocols used to elucidate its activity, serving as a technical guide for professionals in oncology research and drug development. While it is a potent preclinical tool, its properties are not considered adequate for clinical application; however, it has been instrumental in validating CREB as a therapeutic target.[3]
Core Mechanism of Action: Inhibition of the CREB-CBP Interaction
The transcriptional activity of CREB is dependent on its interaction with the coactivator CREB Binding Protein (CBP). Upon phosphorylation, CREB recruits CBP, which then facilitates the transcription of target genes involved in cell survival and proliferation. This compound competitively inhibits this process. It was developed to bind to the Kinase-Inducible Acceptor (KIX) domain of CBP, the same domain that recognizes and binds phosphorylated CREB. By occupying this site, this compound physically blocks the recruitment of CREB, leading to the downregulation of CREB-driven gene expression and subsequent anti-leukemic effects.
Quantitative Biological Activity Data
The anti-proliferative effects of this compound have been quantified across several AML cell lines, demonstrating its potency in the nanomolar to low-micromolar range. In vivo studies have further confirmed its efficacy in delaying disease progression.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC50 Value | Exposure Time | Citation |
| HL-60 | 870 nM | 48 hours | |
| KG-1 | 910 nM | 48 hours | |
| MOLM-13 | 2.0 µM | 48 hours | |
| MV-4-11 | 2.3 µM | 48 hours | |
| Various AML Lines | 700 nM - 2 µM | 72 hours |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Key Outcome | Citation |
| NSG Mouse Xenograft (HL-60 cells) | AML | Not specified | Significantly increased survival | |
| NSG Mouse Xenograft (Primary AML cells) | AML | Not specified | Significant survival advantage | |
| NSG Mouse Xenograft (MV4-11 cells) | AML | 17.5 mg/kg IP, daily | Significant inhibition of tumor growth | |
| NSG Mouse Xenograft (RCH-ACV cells) | ALL | Not specified | Modestly increased disease-free survival (in combination with Dasatinib) |
Key Biological Effects & Signaling Consequences
Inhibition of the CREB-CBP axis by this compound triggers distinct cellular responses that contribute to its anti-leukemic activity. The primary outcomes are the induction of programmed cell death (apoptosis) and a halt in cell division (cell cycle arrest).
-
Induction of Apoptosis : Treatment with this compound induces apoptosis in AML cells in a dose- and time-dependent manner. Mechanistic studies show this occurs via the intrinsic pathway, evidenced by the activation of caspase-3 and cleavage of caspase-9. Furthermore, it leads to the decreased expression of anti-apoptotic CREB target genes like BCL-2.
-
Cell Cycle Arrest : The compound causes AML cells to arrest at the G1/S transition of the cell cycle, preventing entry into the DNA synthesis phase and thereby inhibiting proliferation.
-
Selectivity : Notably, this compound shows minimal toxicity towards normal human hematopoietic cells and does not cause significant adverse effects in animal models, suggesting a favorable therapeutic window.
Experimental Protocols
The biological activity of this compound was characterized using a variety of standard and specialized assays.
In Vitro Cell Viability Assay (MTT-Based)
-
Objective : To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology :
-
Cell Culture : AML cell lines (e.g., HL-60, KG-1) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment : Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation : Plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measurement : The absorbance is read at 570 nm using a microplate reader. IC50 values are calculated using non-linear regression analysis.
-
CREB-Driven Luciferase Reporter Assay
-
Objective : To functionally confirm that this compound inhibits CREB-mediated gene transcription.
-
Methodology :
-
Transfection : AML cells or HEK293 cells are co-transfected with two plasmids: one containing a luciferase reporter gene downstream of a CREB-responsive promoter and a second plasmid (e.g., CMV-driven Renilla luciferase) as a transfection control.
-
Treatment : Post-transfection, cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation : Cells are incubated for a defined period (e.g., 24 hours).
-
Lysis & Measurement : Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal. A dose-dependent decrease in the normalized signal indicates specific inhibition of CREB transcriptional activity.
-
In Vivo AML Xenograft Efficacy Study
-
Objective : To evaluate the anti-tumor efficacy and survival benefit of this compound in a living organism.
-
Methodology :
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID IL-2Rgamma null or NSG) are used to prevent rejection of human cells.
-
Cell Implantation : Human AML cells (e.g., MV-4-11 or primary patient blasts) are injected either subcutaneously or intravenously to establish tumors or systemic disease, respectively.
-
Treatment Initiation : Treatment begins either upon detection of established tumors (e.g., 300 mm³) or on the day of cell injection.
-
Dosing : Mice are treated daily with intraperitoneal (IP) injections of this compound (e.g., 17.5 mg/kg) or a vehicle control.
-
Monitoring & Endpoints : Animal weight and tumor volume are monitored regularly. The primary endpoints are tumor growth inhibition and overall survival.
-
Toxicity Assessment : At the end of the study, blood and tissues may be collected for hematologic, biochemical, and histological analysis to assess toxicity.
-
References
XX-650-23: A Preclinical Inquiry into CREB Inhibition in Acute Myeloid Leukemia
An In-depth Technical Guide on the Core Preliminary Research Findings
This technical whitepaper provides a comprehensive overview of the preliminary research findings for XX-650-23, a small-molecule inhibitor targeting the CREB-CBP interaction. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the molecule's mechanism of action, preclinical efficacy, and safety profile, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key challenge in AML treatment is overcoming resistance to therapy and preventing relapse.[2] The transcription factor CREB (cAMP Response Element Binding Protein) is overexpressed in a majority of AML patients and is correlated with a poorer prognosis, making it a promising therapeutic target.[1][2][3] this compound, chemically known as N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide, is a preclinical small-molecule inhibitor designed to disrupt the critical interaction between CREB and its coactivator, CREB Binding Protein (CBP). By preventing this interaction, this compound effectively inhibits CREB-mediated gene transcription, which is crucial for the proliferation and survival of leukemia cells. This document synthesizes the available preclinical data to elucidate the therapeutic potential and underlying mechanisms of this compound in the context of AML.
Mechanism of Action
The oncogenic role of CREB in AML is linked to its ability to drive the transcription of genes essential for cell survival and proliferation. For its full transcriptional activity, CREB must be phosphorylated (pCREB) and subsequently recruit the histone acetyltransferase CBP. This pCREB-CBP complex initiates the transcription of target genes, including key anti-apoptotic proteins like BCL-2 and MCL-1.
This compound acts as a competitive inhibitor, specifically targeting the KIX domain on CBP, which is the binding site for pCREB. By occupying this domain, this compound physically obstructs the recruitment of CBP by pCREB, leading to the suppression of the CREB-driven transcriptional program. This targeted disruption results in the downregulation of survival genes, ultimately inducing cell cycle arrest and apoptosis in CREB-dependent cancer cells.
Caption: this compound competitively binds to the CBP KIX domain, blocking pCREB interaction and halting transcription.
Preclinical Efficacy
The anti-leukemic activity of this compound has been evaluated through extensive in vitro and in vivo studies, demonstrating its potency against AML cells while sparing normal cells.
This compound has demonstrated significant dose-dependent cytotoxicity against a panel of human AML cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its effectiveness in the submicromolar to low micromolar range. Furthermore, the sensitivity of AML cells to the compound directly correlates with their CREB expression levels, with higher CREB expression predicting greater sensitivity. Studies have also shown that this compound acts synergistically with standard AML chemotherapies, such as cytarabine (B982) and daunorubicin, suggesting potential for combination therapies.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC₅₀ (48 hours) | IC₅₀ (72 hours) | Reference(s) |
|---|---|---|---|
| HL-60 | 870 nM | ~700 nM - 2 µM | |
| KG-1 | 910 nM | ~700 nM - 2 µM | |
| MOLM-13 | 2.0 µM | Not Reported |
| MV-4-11 | 2.3 µM | ~700 nM - 2 µM | |
The primary outcomes of this compound treatment in vitro are the induction of apoptosis and cell cycle arrest. Treatment of HL-60 cells with 2 µM this compound for 72 hours resulted in over 95% of cells entering early or late-stage apoptosis. This process is mediated by the intrinsic apoptotic pathway, marked by the activation of Caspase-9 and Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.
The therapeutic potential of this compound was further validated in mouse xenograft models using both human AML cell lines and patient-derived cells. In these models, treatment with this compound led to a significant reduction in leukemia progression and a notable extension in the median survival of the mice compared to vehicle-treated controls.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Mouse Model | Cell Line | Treatment Arm | Median Survival | Mean Survival | Reference(s) |
|---|---|---|---|---|---|
| NSG | MV-4-11 | DMSO (Control) | 20 days | 20.9 days | |
| NSG | MV-4-11 | This compound (Delayed) | 24 days | 26.4 days |
| NSG | MV-4-11 | this compound (Early) | Not Reported | 31.2 days | |
NSG: NOD-SCID IL-2Rgamma null mice.
Treatment of engrafted mice with 2.3 mg/kg of this compound effectively reduced the expression of validated CREB target genes in GFP-positive bone marrow cells, confirming the on-target activity of the compound in a living system.
Safety and Selectivity
A critical aspect of a viable therapeutic agent is its selectivity for cancer cells over healthy cells. Preliminary research indicates that this compound possesses a favorable safety profile.
Table 3: Preclinical Safety and Toxicity Data for this compound
| System/Assay | Concentration/Dose | Observation | Reference(s) |
|---|---|---|---|
| Normal Human Bone Marrow Progenitors | 10 µM (in vitro) | No effect on colony formation. | |
| NSG Mice (Toxicity Study) | 10-20 mg/kg/day for 28 days (IP) | No weight loss or hematologic, renal, hepatic, or cardiac toxicity observed. |
| Off-Target Effects (RNA-Seq) | 5 µM (in vitro) | No significant change in expression of target genes for other CBP-binding transcription factors (e.g., RelA, Myb, Foxo1). | |
These findings suggest that this compound has a wide therapeutic window, showing little toxicity to normal hematopoietic cells and no observable adverse effects in mice at therapeutic doses. RNA-sequencing analysis further confirmed its specificity, as it did not significantly alter the gene expression profiles of other transcription factors that bind to CBP's KIX domain, such as Myb.
Key Experimental Protocols
The findings presented in this paper are based on a range of standard and advanced molecular biology techniques. Detailed methodologies for the key experiments are outlined below.
Caption: Workflow for evaluating this compound, from in vitro cell-based assays to in vivo xenograft models.
5.1 Cell Viability (MTT) Assay AML cells were seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 100 pM to 10 µM) or DMSO as a vehicle control for 48 to 72 hours. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals were then dissolved, and the absorbance was measured using a microplate reader. IC₅₀ values were calculated from the resulting dose-response curves.
5.2 Apoptosis Assay (Annexin V Staining) Apoptosis was quantified using flow cytometry after staining cells with Annexin V and a viability dye like DAPI or Propidium Iodide. AML cells were treated with this compound (e.g., 2 µM) or vehicle for specified time points (e.g., 24, 48, 72 hours). After treatment, cells were harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and the viability dye were added, and samples were analyzed on a flow cytometer. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations was determined.
5.3 Western Blotting To assess changes in protein expression, AML cells were treated with this compound or DMSO. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, Caspase-3, β-actin). After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
5.4 In Vivo Xenograft Studies NOD-SCID IL-2Rgamma null (NSG) mice were irradiated and subsequently injected intravenously or subcutaneously with human AML cells (e.g., 2x10⁶ HL-60 cells). Once tumors were established or after a brief engraftment period, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal (IP) injections of this compound (e.g., 2.3 mg/kg to 17.5 mg/kg), while the control group received vehicle (DMSO). Mice were monitored daily for signs of toxicity and tumor burden. Survival was tracked, and at the end of the study, tissues were harvested for histological analysis or molecular assays.
Conclusion and Future Directions
The preliminary research on this compound establishes it as a specific and effective preclinical inhibitor of the CREB-CBP interaction. It demonstrates potent anti-leukemic activity in vitro and in vivo, selectively inducing apoptosis in AML cells while exhibiting minimal toxicity towards normal cells. The mechanism of action is well-defined, involving the direct disruption of CREB-mediated transcription of key survival genes.
However, this compound is considered a "tool compound" and is not suitable for clinical development due to suboptimal pharmacokinetic properties, including limited potency, solubility, and a short half-life. Despite this, the "proof-of-principle" provided by this compound has been invaluable. The success of this molecule in validating the CREB-CBP interaction as a therapeutic target for AML prompted a search for existing drugs with similar structures and more favorable clinical profiles. This effort led to the identification of niclosamide, an FDA-approved anthelminthic drug, which also inhibits CREB-dependent signaling and is now being investigated in a Phase I clinical trial for relapsed/refractory AML in children and young adults (NCT05188170). The research on this compound, therefore, serves as a foundational case study in the successful preclinical validation of a novel therapeutic target for AML.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor XX-650-23, a compound of interest in the field of oncology, particularly for its potential application in treating Acute Myeloid Leukemia (AML). This document details its chemical structure, mechanism of action, and summarizes the key experimental data supporting its biological activity. Furthermore, it provides detailed, representative experimental protocols for its synthesis and for the key biological assays used in its characterization.
Core Concepts: Chemical Structure and Properties
This compound, systematically named N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide, is a small molecule inhibitor of the cAMP Response Element Binding Protein (CREB).[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide |
| CAS Number | 117739-40-9 |
| Chemical Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.30 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Mechanism of Action: Targeting the CREB-CBP Interaction
This compound functions as a potent inhibitor of CREB-mediated transcription.[2] The transcription factor CREB is overexpressed in a majority of AML patients and is associated with a poorer prognosis.[3] For its transcriptional activity, CREB requires the recruitment of the co-activator CREB Binding Protein (CBP). This compound competitively inhibits the interaction between CREB and the KIX domain of CBP.[4] This disruption prevents CREB-driven gene expression, leading to the induction of apoptosis and cell cycle arrest in AML cells.[3]
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-Cell Mass Cytometry of Acute Myeloid Leukemia and Leukemia Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide | 117739-40-9 | SEA73940 [biosynth.com]
XX-650-23: A Technical Guide to a Novel CREB Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent, small-molecule inhibitor of the cAMP Response Element-Binding Protein (CREB), a transcription factor implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML).[1][2] Overexpression of CREB is a hallmark of a majority of AML cases and is associated with a poorer prognosis.[1][2] this compound exerts its anti-leukemic effects by disrupting the critical protein-protein interaction between CREB and its coactivator, CREB-Binding Protein (CBP).[1][2] This disruption leads to the downregulation of CREB target genes, culminating in cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and potential avenues for future research.
Mechanism of Action
This compound functions by competitively inhibiting the binding of CREB to the KIX domain of CBP.[2] This interaction is essential for the transcriptional activity of CREB. By blocking this binding, this compound effectively silences the expression of downstream genes that are crucial for cancer cell survival and proliferation. Key downstream targets include the anti-apoptotic proteins Bcl-2 and Mcl-1.[1] The inhibition of their expression shifts the cellular balance towards apoptosis.
The signaling pathway leading to CREB activation in AML often involves upstream kinases such as SHP2 and Erk. The inhibition of the CREB-CBP interaction by this compound represents a targeted approach to disrupt this oncogenic signaling cascade.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various AML cell lines.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Exposure Time (hours) | Assay Method |
| HL-60 | 870 | 48 | CellTiter-Glo |
| KG-1 | 910 | 48 | CellTiter-Glo |
| MOLM-13 | 2000 | 48 | CellTiter-Glo |
| MV-4-11 | 2300 | 48 | CellTiter-Glo |
Data sourced from publicly available research.[2]
Table 2: Apoptotic and Cell Cycle Effects of this compound in HL-60 Cells
| Treatment | Concentration (µM) | Time (hours) | Early & Late Apoptotic Cells (%) | G1/S Arrest |
| This compound | 2 | 72 | >95% | Yes |
Data indicates a significant induction of apoptosis and cell cycle arrest at the G1/S transition.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: Seed AML cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat AML cells with desired concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Wash twice with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Mouse Model of AML
This model assesses the in vivo efficacy of this compound.
-
Cell Line: Utilize a human AML cell line such as HL-60, engineered to express a reporter like luciferase for in vivo imaging.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Inject 1-5 x 10^6 AML cells intravenously (tail vein) into each mouse.
-
Treatment Regimen:
-
Administer this compound at a dose of 2.3 mg/kg intravenously daily.[2]
-
Include a vehicle control group (e.g., DMSO).
-
Treatment can be initiated either immediately after cell injection or after tumor establishment.
-
-
Monitoring:
-
Monitor tumor burden using bioluminescence imaging.
-
Track animal weight and overall health.
-
-
Endpoint: The primary endpoint is overall survival. Tumor growth inhibition can also be assessed.
Potential Research Areas
The established role of CREB in AML provides a strong rationale for the clinical development of this compound. However, the therapeutic potential of this compound may extend to other malignancies where CREB signaling is dysregulated.
Solid Tumors
-
Lung Cancer: CREB is overexpressed and constitutively active in non-small cell lung cancer (NSCLC) cell lines. Inhibition of the CREB signaling pathway has been shown to suppress cell proliferation and induce apoptosis in NSCLC cells.[3] Preclinical studies investigating the efficacy of this compound in lung cancer models are a logical next step.
-
Breast Cancer: CREB has been implicated in the progression of breast cancer. A potent CREB inhibitor, 666-15, which shares a similar mechanism of inhibiting CREB-mediated gene transcription, has demonstrated significant anti-tumor activity in a breast cancer xenograft model.[3] This suggests that this compound could also be effective in this setting.
-
Glioblastoma: CREB levels are correlated with the grade of gliomas, and it plays a role in tumor regulation and maintenance.[4] Investigating the ability of this compound to cross the blood-brain barrier and its efficacy in glioblastoma models is a promising research direction.
Other Hematological Malignancies
While the primary focus has been on AML, the role of CREB in other leukemias and lymphomas should be explored. Cell lines from various hematological malignancies could be screened for their sensitivity to this compound to identify new potential indications.
Combination Therapies
Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents in AML and other cancers is a critical area of research. By targeting a key survival pathway, this compound may sensitize cancer cells to other therapeutic interventions.
Conclusion
This compound is a promising preclinical candidate that targets a fundamental oncogenic pathway in AML and potentially other cancers. Its well-defined mechanism of action and demonstrated in vitro and in vivo activity provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this compound, with the ultimate goal of translating these findings into novel cancer therapies.
References
- 1. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
XX-650-23: Application Notes for a Novel CREB Inhibitor in Acute Myeloid Leukemia (AML) Research
For Research Use Only
Introduction
The transcription factor cAMP Response-Element Binding Protein (CREB) is a key regulator of gene expression involved in cell survival, proliferation, and differentiation. In the context of Acute Myeloid Leukemia (AML), CREB is frequently overexpressed and associated with a poorer prognosis, making it a compelling therapeutic target.[1] XX-650-23 is a potent and specific small molecule inhibitor designed to disrupt the crucial interaction between CREB and its co-activator, CREB Binding Protein (CBP).[1][2] This disruption leads to the downregulation of CREB-driven gene expression, subsequently inducing apoptosis and cell cycle arrest in AML cells.[2][3] These application notes provide detailed protocols for utilizing this compound in common cancer research assays.
Mechanism of Action
This compound functions by blocking the interaction between the KIX domain of CBP and CREB. This prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes, many of which are involved in cell cycle progression and apoptosis. The inhibition of this protein-protein interaction has been shown to suppress AML growth and prolong survival in preclinical mouse models of AML.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) after 48h | Description |
| HL-60 | 2.3 | Acute promyelocytic leukemia |
| KG-1 | 0.87 | Acute myelogenous leukemia |
| MOLM-13 | 1.5 | Acute monocytic leukemia |
| OCI-AML3 | 1.9 | Acute myelogenous leukemia |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of cell growth compared to DMSO-treated control cells.
Table 2: Effect of this compound on Cell Cycle Distribution in KG-1 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 45% | 40% | 15% |
| This compound (1 µM) | 65% | 25% | 10% |
Note: Data indicates a G1/S phase cell cycle arrest induced by this compound.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on AML cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., KG-1, HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound or DMSO control to the respective wells.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This protocol is to assess the effect of this compound on the expression or phosphorylation status of proteins in the CREB signaling pathway.
Materials:
-
AML cells treated with this compound or DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-BCL-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with another antibody (e.g., for a loading control like actin).
Experimental Workflow
References
- 1. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XX-650-23 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent and specific small molecule inhibitor of the cAMP Response Element Binding Protein (CREB). It functions by disrupting the critical interaction between CREB and its co-activator, CREB Binding Protein (CBP).[1][2][3] This inhibition of the CREB-CBP interaction leads to the downregulation of CREB target genes, which are crucial for the proliferation and survival of certain cancer cells.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture, with a primary focus on its application in Acute Myeloid Leukemia (AML) research.[1][2]
Mechanism of Action
This compound specifically targets the KIX domain of CBP, preventing its binding to the kinase-inducible domain (KID) of CREB. This disruption is crucial as the CREB-CBP complex is a key transcriptional activator for a multitude of genes involved in cell cycle progression, survival, and apoptosis. By inhibiting this interaction, this compound effectively suppresses the transcription of CREB-dependent genes, leading to cell cycle arrest and induction of apoptosis in sensitive cell lines.[2][5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various AML cell lines.
| Cell Line | Assay | Parameter | Value | Treatment Duration | Reference |
| HL-60 | Cell Growth Inhibition | IC50 | 870 nM | 48 hours | [1] |
| KG-1 | Cell Growth Inhibition | IC50 | 910 nM | 48 hours | [1] |
| MOLM-13 | Cell Growth Inhibition | IC50 | 2.0 µM | 48 hours | [1] |
| MV-4-11 | Cell Growth Inhibition | IC50 | 2.3 µM | 48 hours | [1] |
| KG-1 | Histone Acetylation | H3K27 Acetylation | Specific Decrease | 6 or 24 hours | [1] |
| HL-60 | Apoptosis Induction | Caspase-3 Activation | Detected | 72 hours | [1] |
| HL-60 | Apoptosis Induction | Caspase-9 Cleavage | Detected | 72 hours | [1] |
| Multiple AML lines | Apoptosis Induction | Apoptosis | Dose- and time-dependent | Up to 72 hours | [2] |
| HEK293 | CREB-CBP Interaction | IC50 | 3.20 ± 0.43 μM | N/A | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 80 mg/mL).[3] Sonication may be recommended to ensure complete dissolution.[3]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
2. Cell Culture and Treatment
-
Cell Lines: The protocols below are generally applicable to suspension cell lines like HL-60 and KG-1, but can be adapted for other AML or relevant cell lines.
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: When ready for treatment, seed the cells at the desired density and allow them to acclimate before adding this compound. A vehicle control (DMSO-treated cells) should always be included in parallel.
3. Cell Viability Assay (IC50 Determination)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
AML cell lines (e.g., HL-60, KG-1)
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)
-
Plate reader (for luminescent or colorimetric assays) or microscope and hemocytometer (for trypan blue)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 10 pM to 10 µM.[2]
-
Add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.
-
Assess cell viability using your chosen method. For example, if using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.
-
Calculate the percentage of viable cells relative to the vehicle control for each concentration.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
AML cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 2 µM) or a range of concentrations.[1] Include a vehicle control.
-
Incubate for 24, 48, and 72 hours to assess the time-dependent effect.[2]
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Safety and Handling
This compound is intended for research use only and should not be used in humans.[1][3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 4. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for XX-650-23 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent and selective, orally bioavailable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Activating mutations in EGFR are well-established oncogenic drivers in a significant subset of non-small cell lung cancers (NSCLC).[1][2][3] this compound has been designed to target common activating EGFR mutations (e.g., exon 19 deletions and L858R) with high affinity. Preclinical in vitro studies have demonstrated that this compound effectively inhibits EGFR phosphorylation and downstream signaling through the PI3K/Akt and Ras/Raf/MAPK pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cell lines.[1]
These application notes provide a summary of the in vivo efficacy and pharmacokinetic profile of this compound in preclinical animal models, along with detailed protocols for conducting similar studies.
Application Notes
In Vivo Efficacy in NSCLC Xenograft Model
The antitumor activity of this compound was evaluated in a subcutaneous xenograft model using the human NSCLC cell line A549, which is known to express EGFR.[4] In these studies, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
Table 1: Summary of Efficacy Data for this compound in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) ± SEM | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 0 | Once Daily (PO) | 0 | 1850 ± 210 | - |
| This compound | 10 | Once Daily (PO) | 45 | 1017 ± 155 | < 0.05 |
| This compound | 25 | Once Daily (PO) | 78 | 407 ± 98 | < 0.001 |
| This compound | 50 | Once Daily (PO) | 92 | 148 ± 55 | < 0.0001 |
SEM: Standard Error of the Mean PO: Per os (by mouth)
Pharmacokinetic Profile in Mice
Pharmacokinetic (PK) studies were conducted in healthy BALB/c mice to determine the plasma concentration-time profile of this compound following a single oral dose.[5][6][7] The compound exhibited good oral bioavailability and a half-life suitable for once-daily dosing.
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | 25 mg/kg (PO) | 50 mg/kg (PO) |
| Cmax (ng/mL) | 1250 | 2800 |
| Tmax (h) | 2.0 | 2.0 |
| AUC₀₋₂₄ (ng·h/mL) | 9800 | 22500 |
| T₁/₂ (h) | 6.5 | 7.1 |
| Bioavailability (%) | 45 | 48 |
Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC₀₋₂₄: Area under the curve from 0 to 24 hours T₁/₂: Half-life
Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous A549 Xenograft Model
This protocol describes the establishment of a human NSCLC xenograft model and the subsequent evaluation of the antitumor efficacy of this compound.[4][8][9]
3.1.1. Materials
-
A549 human lung carcinoma cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)[4]
-
Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., F-12K Medium)
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)[10][11]
-
Calipers
-
Sterile syringes and needles
3.1.2. Procedure
-
Cell Culture: Culture A549 cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly.[9] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]
-
Drug Administration: Prepare fresh formulations of this compound in the vehicle daily. Administer the designated dose of this compound or vehicle control to the respective groups via oral gavage once daily.
-
Data Collection: Continue to measure tumor volumes and body weights twice weekly throughout the study.[9]
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.[9] Tumors can be excised and weighed for further analysis.
Pharmacokinetic Study in Mice
This protocol outlines a method for assessing the pharmacokinetic properties of this compound in mice following oral administration.[5][7][12]
3.2.1. Materials
-
Healthy mice (e.g., BALB/c, 8-10 weeks old)
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3.2.2. Procedure
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6] Blood can be collected via a method such as submandibular or saphenous vein puncture.[5]
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T₁/₂.
Visualizations
Signaling Pathway of this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: XX-650-23 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent and specific small molecule inhibitor of the cAMP response element-binding protein (CREB).[1][2] Its mechanism of action involves the disruption of the critical interaction between CREB and its coactivator, CREB-binding protein (CBP).[1][2][3][4] This inhibition of the CREB-CBP interaction leads to the downregulation of CREB target genes, subsequently inducing apoptosis and cell cycle arrest.[3][4] this compound has shown significant potential in preclinical studies, particularly in the context of acute myeloid leukemia (AML).[1][3][4] These application notes provide detailed protocols for the use of this compound in Western Blot analysis to probe its effects on relevant signaling pathways.
Mechanism of Action of this compound
This compound functions by preventing the binding of the transcriptional coactivator CBP to CREB. This abrogates the transcription of CREB target genes, which are often involved in cell survival and proliferation. A key downstream effect observed is the specific decrease in histone H3 lysine (B10760008) 27 (H3K27) acetylation, indicating that this compound is not a general inhibitor of acetyltransferase activity.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Effects of XX-650-23 Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent small molecule inhibitor of the cAMP Response Element Binding Protein (CREB), a transcription factor implicated in the pathogenesis of several diseases, notably Acute Myeloid Leukemia (AML).[1][2][3] It functions by disrupting the critical interaction between CREB and its co-activator, CREB-Binding Protein (CBP).[1][3][4] This inhibition of the CREB-CBP interaction leads to the downregulation of CREB target genes, subsequently inducing apoptosis and cell cycle arrest in cancer cells.[1][2][5]
It is crucial to note that This compound is not a fluorescent dye and therefore cannot be used directly as a fluorescent label in immunofluorescence experiments. However, immunofluorescence is a powerful technique to visualize and quantify the downstream cellular effects of this compound treatment. These application notes provide detailed protocols for utilizing immunofluorescence to study the mechanism of action of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [6][7] |
| Molecular Weight | 288.31 g/mol | [4][6][7] |
| CAS Number | 117739-40-9 | [6][7] |
| Appearance | White solid | [4] |
| Purity | >98% by HPLC | [6][7] |
| Solubility | Soluble in DMSO | [4][6][7] |
| Storage | Powder: -20°C (long term), 0°C (short term); In solvent: -80°C (1 year) | [4][7] |
Biological Activity of this compound
| Parameter | Cell Line(s) | Value | Reference |
| IC₅₀ (CREB-CBP Interaction) | Luciferase Complementation Assay | 3.20 ± 0.43 μM | [4] |
| IC₅₀ (AML Cell Growth, 48h) | HL-60 | 870 nM | [1] |
| KG-1 | 910 nM | [1] | |
| MOLM-13 | 2.0 μM | [1] | |
| MV-4-11 | 2.3 μM | [1] |
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Protocol: Immunofluorescence Analysis of Apoptosis Induction by this compound
This protocol describes the use of immunofluorescence to detect the induction of apoptosis in AML cells following treatment with this compound, using an antibody against cleaved Caspase-3, a key marker of apoptosis.
Materials
-
AML cell line (e.g., HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-cleaved Caspase-3
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow
Caption: Workflow for immunofluorescence analysis.
Step-by-Step Procedure
-
Cell Seeding: Seed AML cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare working concentrations of this compound in cell culture medium. A dose-response experiment is recommended (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment. Replace the medium in the wells with the prepared solutions and incubate for the desired time (e.g., 24, 48, or 72 hours).[1][2]
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-cleaved Caspase-3) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Aspirate the PBS and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (diluted in PBS) and incubate for 5 minutes at room temperature.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Invert the coverslips onto a drop of mounting medium on a clean microscope slide.
-
Seal the edges with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets for DAPI and the secondary antibody fluorophore.
-
Capture images and quantify the percentage of cleaved Caspase-3 positive cells for each treatment condition.
-
Expected Results
A successful experiment will show a dose-dependent increase in the intensity and number of cells positive for cleaved Caspase-3 in the this compound treated groups compared to the DMSO control. The DAPI stain will allow for the visualization of nuclear morphology, where apoptotic cells may exhibit condensed or fragmented nuclei.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking or washing; Primary antibody concentration too high. | Increase blocking time; Increase number and duration of washes; Titrate the primary antibody. |
| No/Weak Signal | Ineffective primary antibody; Low protein expression; this compound treatment ineffective. | Use a validated primary antibody; Check for target protein expression by Western blot; Verify the activity of this compound. |
| Non-specific Staining | Primary or secondary antibody cross-reactivity; Aggregated antibodies. | Run a secondary antibody only control; Centrifuge antibody solutions before use. |
Conclusion
While this compound is a valuable chemical probe for studying CREB signaling, it is not a fluorescent molecule. The protocols outlined here provide a framework for using immunofluorescence as a readout to characterize the biological consequences of this compound treatment, such as the induction of apoptosis. This approach allows for the spatial and quantitative analysis of cellular responses to this potent CREB inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. chemfarms.com [chemfarms.com]
- 7. This compound supplier | CAS No 117739-40-9| CREB Inhibitor | AOBIOUS [aobious.com]
Application Notes & Protocols: In Vivo Imaging of XX-650-23
Audience: Researchers, scientists, and drug development professionals.
Introduction
XX-650-23 is a small molecule inhibitor of the cAMP Response Element Binding Protein (CREB), which disrupts the critical interaction between CREB and its co-activator, CREB Binding Protein (CBP).[1][2][3] This inhibition leads to the downregulation of CREB target genes, resulting in apoptosis and cell cycle arrest in Acute Myeloid Leukemia (AML) cells.[1][2] Given that CREB is overexpressed in a majority of AML patients and is associated with a poorer prognosis, this compound is a promising therapeutic candidate.[2][4]
For the purpose of these application notes, we will consider a hypothetical near-infrared (NIR) fluorescent conjugate of this compound, hereafter referred to as This compound-NIR . This document provides a detailed protocol for the in vivo imaging of this compound-NIR to investigate its biodistribution and tumor-targeting capabilities in a preclinical mouse model of AML. Imaging in the NIR window (650-900 nm) is advantageous due to reduced tissue autofluorescence and deeper light penetration, enabling sensitive detection of the probe.[5][6][7]
Principle of the Application
This protocol details the use of this compound-NIR for non-invasive imaging in live animals. The CREB inhibitor is conjugated to a NIR fluorophore with an emission maximum around 650 nm. When systemically administered to a mouse bearing an AML xenograft, the biodistribution and accumulation of the probe at the tumor site can be monitored over time using a suitable in vivo imaging system. This allows for the assessment of the compound's pharmacokinetic properties and its efficiency in reaching the target tissue.
Experimental Protocols
AML Xenograft Mouse Model Development
A bioluminescent AML patient-derived xenograft (PDX) or cell line-derived xenograft model is established to allow for both tracking of the fluorescent probe and monitoring of tumor burden.[8][9]
Materials:
-
HL-60 or other suitable AML cells, transduced to express Firefly Luciferase (Luc).
-
Immunocompromised mice (e.g., NOD-SCID IL-2Rgamma null or NSG).
-
Sterile PBS.
-
Matrigel (optional).
-
Cell culture reagents.
Procedure:
-
Culture Luc-transduced AML cells (e.g., HL-60-Luc) under standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to promote tumor formation.
-
Inject 100 µL of the cell suspension intravenously (IV) via the tail vein of each mouse.[1]
-
Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI). This is typically detectable 7-10 days post-injection.[1][10]
Preparation and Administration of this compound-NIR
Materials:
-
This compound-NIR fluorescent probe.
-
Vehicle solution (e.g., sterile PBS with 5% DMSO and 10% Solutol HS 15, or as recommended by the manufacturer).
-
Sterile syringes (0.3-1.0 ml) and needles (27-30 G).[11]
Procedure:
-
Prepare a stock solution of this compound-NIR in an appropriate solvent (e.g., 100% DMSO).
-
On the day of imaging, dilute the stock solution to the final injection concentration using the vehicle. The final DMSO concentration should be minimized (ideally <5%) to avoid toxicity.
-
The recommended dose for imaging is typically determined empirically but can be based on therapeutic doses. For this compound, a therapeutic dose of 2.3 mg/kg has been used.[1] A similar molar equivalent of the fluorescent conjugate should be used for imaging studies.
-
Administer the prepared this compound-NIR solution to the mice via intravenous (IV) tail vein injection.[11][12] The typical injection volume for a mouse is 5 ml/kg.[11]
In Vivo Near-Infrared Fluorescence Imaging
Materials:
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum).
-
Anesthesia machine with isoflurane (B1672236).
-
Warming pad.
Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging stage inside the imaging system. A warming pad should be used to maintain body temperature.
-
Acquire a baseline fluorescence image before injecting the probe.
-
Inject the this compound-NIR probe as described in Protocol 2.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h) to assess the pharmacokinetics and biodistribution.[13]
-
Use an appropriate filter set for the 650 nm NIR dye (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).
-
Analyze the images using the system's software to quantify the fluorescence intensity (in radiance or radiant efficiency) in regions of interest (ROIs), such as the tumor and other organs.
Ex Vivo Organ Biodistribution
Procedure:
-
At the final imaging time point, euthanize the mouse.
-
Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, brain).
-
Arrange the organs in the in vivo imaging system and acquire a final NIR fluorescence image.
-
Quantify the fluorescence intensity for each organ to determine the ex vivo biodistribution of this compound-NIR.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: this compound-NIR Probe Specifications (Hypothetical)
| Parameter | Value |
|---|---|
| Excitation Maximum | ~630 nm |
| Emission Maximum | ~650 nm |
| Molecular Weight | ~750 g/mol (example) |
| Formulation | Lyophilized powder |
| Recommended Vehicle | PBS with 5% DMSO, 10% Solutol |
Table 2: In Vivo Imaging Experimental Parameters
| Parameter | Recommended Setting |
|---|---|
| Animal Model | NSG mice with HL-60-Luc xenograft |
| Probe Dose | 1-5 mg/kg (molar equivalent to therapeutic dose) |
| Administration Route | Intravenous (tail vein) |
| Anesthesia | Isoflurane (1-2%) |
| Imaging Time Points | 0.5, 1, 2, 4, 8, 24, 48 hours post-injection |
| Excitation Filter | 640 nm |
| Emission Filter | 680 nm |
| Exposure Time | Auto or 1-5 seconds |
| Binning | Medium |
| Field of View (FOV) | 12.8 cm |
Visualizations
Signaling Pathway
Caption: CREB signaling pathway in AML and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo imaging of this compound-NIR in an AML mouse model.
References
- 1. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CREB and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared molecular probes for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: XX-650-23 for Flow Cytometry
Introduction
XX-650-23 is a novel far-red fluorescent dye developed for advanced flow cytometry applications. Its excitation and emission profile makes it ideally suited for excitation by the 633 nm or 640 nm red laser, with a narrow emission peak that minimizes spectral overlap into adjacent channels. This property allows for its seamless integration into complex multicolor immunophenotyping and functional assays. This compound is a bright and photostable dye that can be conjugated to antibodies and proteins, or be used as a cell tracking reagent, providing researchers with a versatile tool for cellular analysis.
Spectral Properties
The spectral characteristics of this compound make it an excellent choice for multicolor flow cytometry, particularly when used in conjunction with other common fluorochromes.
| Property | Wavelength (nm) | Recommended Laser | Common Filter Configuration |
| Maximum Excitation (λex) | ~650 nm | Red (633/640 nm) | 660/20 BP |
| Maximum Emission (λem) | ~665 nm |
Key Applications & Protocols
This compound is highly suitable for a range of flow cytometry applications, including cell surface immunophenotyping, intracellular staining of cytokines and signaling molecules, and cell proliferation tracking.
Application 1: Cell Surface Immunophenotyping
This compound-conjugated antibodies are ideal for identifying and quantifying cell populations based on their surface marker expression. The brightness of the dye allows for clear resolution of both highly and dimly expressed antigens.
Experimental Workflow: Cell Surface Staining
Caption: Workflow for cell surface staining.
Protocol 1: Cell Surface Staining of Human PBMCs
This protocol describes the staining of cell surface markers on peripheral blood mononuclear cells (PBMCs).
Materials:
-
FACS Buffer: PBS with 0.5-1% BSA and 0.1% sodium azide.[1]
-
Fc Receptor Blocking Reagent (e.g., anti-human CD16/32).[2][3]
-
This compound conjugated primary antibodies.
-
Viability Dye (optional).
Procedure:
-
Prepare a single-cell suspension of PBMCs and adjust the concentration to 1-5 x 10^6 cells/mL in ice-cold FACS Buffer.[1]
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
(Optional) To reduce non-specific antibody binding, add an Fc receptor blocking reagent and incubate for 10-20 minutes at room temperature or on ice.[2] Do not wash after this step.
-
Add the predetermined optimal concentration of this compound conjugated antibodies to the cells.
-
Vortex gently and incubate for at least 30 minutes at 4°C, protected from light.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
Repeat the wash step twice.
-
(Optional) If a viability dye is to be used, resuspend the cells in buffer and add the dye according to the manufacturer's instructions.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer for analysis. Keep samples on ice and protected from light until acquisition.
Application 2: Intracellular Staining
The properties of this compound are well-suited for the detection of intracellular targets such as cytokines and phosphorylated signaling proteins. This requires fixation and permeabilization of the cells to allow antibodies to access intracellular epitopes.
Experimental Workflow: Intracellular Cytokine Staining
Caption: Workflow for intracellular cytokine staining.
Protocol 2: Intracellular Cytokine Staining
This protocol is designed for the detection of intracellular cytokines after in vitro stimulation.
Materials:
-
Cell stimulation reagents (e.g., PMA, Ionomycin, LPS).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface marker antibodies.
-
Fixation and Permeabilization Buffers.
-
This compound conjugated anti-cytokine antibodies.
Procedure:
-
Stimulate cells in culture with the appropriate activators for a specified period. For T-cell cytokine production, a combination of PMA and Ionomycin is often used.
-
For the last 4-6 hours of stimulation, add a protein transport inhibitor to the culture to cause cytokines to accumulate intracellularly.
-
Harvest the cells and perform cell surface staining as described in Protocol 1 (Steps 1-7). It is recommended to stain for surface antigens on live cells before fixation, as some epitopes can be altered by the fixation process.
-
After surface staining, fix the cells by resuspending them in a fixation buffer for 20 minutes at room temperature, protected from light.
-
Wash the cells once with cell staining buffer.
-
Permeabilize the cells by resuspending them in a permeabilization buffer and incubating for a manufacturer-specified time.
-
Add the this compound conjugated anti-cytokine antibodies to the permeabilized cells and incubate for at least 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
Application 3: Analysis of Cell Signaling Pathways
Flow cytometry can be used to measure the phosphorylation status of key signaling proteins at the single-cell level. This compound conjugated phospho-specific antibodies can be used to investigate signaling cascades, such as the B-cell receptor (BCR) and T-cell receptor (TCR) pathways.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor signaling cascade.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor signaling cascade.
Protocol 3: Phospho-Specific Flow Cytometry for BCR Signaling
This protocol allows for the analysis of protein phosphorylation following B-cell receptor stimulation.
Materials:
-
PBMCs or isolated B-cells.
-
BCR stimulating agent (e.g., Anti-IgM F(ab')2 fragments).
-
Fixation Buffer (e.g., paraformaldehyde-based).
-
Permeabilization Buffer (e.g., methanol-based for phospho-epitopes).
-
Surface marker antibodies (e.g., anti-CD19, anti-CD20).
-
This compound conjugated phospho-specific antibodies (e.g., anti-phospho-Syk).
Procedure:
-
Prepare a single-cell suspension of PBMCs or B-cells.
-
Stimulate cells with an anti-IgM antibody for various time points (e.g., 0, 2, 5, 15, 30 minutes) at 37°C to observe signaling kinetics.
-
Immediately stop the stimulation by fixing the cells with a formaldehyde-based fixative. This cross-links proteins and preserves the phosphorylation state.
-
Wash the cells.
-
Permeabilize the cells, often with ice-cold methanol, which is effective for exposing phospho-epitopes.
-
Wash the cells to remove the permeabilization reagent.
-
Perform a combined surface and intracellular staining by adding a cocktail of antibodies, including an anti-CD19 antibody to identify B-cells and an this compound conjugated anti-phospho-Syk antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice.
-
Resuspend in FACS buffer and acquire data on a flow cytometer. Analysis will involve gating on the CD19-positive B-cell population and then examining the histogram of this compound fluorescence to quantify the level of Syk phosphorylation.
For research use only. Not for use in diagnostic procedures.
References
XX-650-23 recommended antibody pairings
As a large language model, I am unable to provide specific antibody pairings and application notes for "XX-650-23" because it appears to be a placeholder and not a recognized or publicly documented biological molecule. To fulfill your request, please provide the specific name of the protein or target of interest (e.g., a specific receptor, enzyme, or signaling protein).
Once you provide a valid target, I can proceed with a comprehensive search to gather the necessary information and generate the detailed Application Notes and Protocols you have requested, including:
-
Recommended Antibody Pairings: For various applications such as ELISA, Western Blotting, Immunohistochemistry, and Flow Cytometry.
-
Detailed Experimental Protocols: Step-by-step instructions for the key experiments.
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of experimental results.
-
Visual Diagrams: Graphviz diagrams for signaling pathways and experimental workflows, adhering to your specified formatting requirements.
I am ready to assist you as soon as you provide the correct name of the molecule.
XX-650-23 experimental design considerations
Application Note: XX-650-23
Topic: Experimental Design Considerations for the Novel Kinase Inhibitor this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1A. Aberrant TK-1A activity has been identified as a key driver in the progression of various solid tumors, where it promotes uncontrolled cell proliferation and survival by activating the downstream PI3K/Akt signaling pathway. This document provides detailed protocols and experimental design considerations for evaluating the in vitro efficacy and mechanism of action of this compound.
In Vitro Kinase Activity Assay
This experiment is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant human TK-1A. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed for its high sensitivity and low background.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound (e.g., 100 µM to 1 nM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant TK-1A enzyme and the biotinylated peptide substrate in the assay buffer.
-
Prepare a solution of ATP at the Km concentration for TK-1A in the assay buffer.
-
Prepare the detection reagent mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the TK-1A enzyme/substrate mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).
-
Data Presentation: Inhibitory Activity of this compound
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | TK-1A | 8.2 |
| Staurosporine | TK-1A | 15.6 |
| Sunitinib | TK-1A | 254.1 |
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the TR-FRET based in vitro kinase assay.
Cellular Proliferation Assay
This protocol assesses the anti-proliferative effect of this compound on cancer cell lines with known TK-1A expression levels. Cell viability is measured using a resazurin-based assay.
Experimental Protocol: Cell Viability Assay
-
Cell Culture:
-
Culture cancer cell lines (e.g., HCT116 - high TK-1A; SW620 - low TK-1A) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).
-
Harvest cells using trypsin and perform a cell count.
-
-
Cell Plating:
-
Seed cells into a 96-well clear-bottom black plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture media.
-
Remove the old media from the plate and add 100 µL of the compound dilutions or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add 20 µL of resazurin (B115843) reagent to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the normalized percent viability against the logarithm of the this compound concentration and determine the EC₅₀ value.
-
Data Presentation: Anti-proliferative Activity of this compound
| Cell Line | TK-1A Expression | EC₅₀ (nM) |
| HCT116 | High | 55 |
| A549 | Moderate | 480 |
| SW620 | Low | > 10,000 |
Diagram: Cell Proliferation Assay Workflow
Caption: Workflow for the resazurin-based cell proliferation assay.
Target Engagement and Pathway Analysis
This experiment uses Western Blotting to confirm that this compound engages its target, TK-1A, in cells and inhibits the downstream PI3K/Akt signaling pathway. This is achieved by measuring the phosphorylation status of TK-1A and its key downstream substrate, Akt.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in 6-well plates and grow to 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-TK-1A, anti-TK-1A, anti-p-Akt, anti-Akt, anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Perform densitometry analysis to quantify the band intensities, normalizing phosphoproteins to their total protein counterparts and then to the loading control (GAPDH).
-
Diagram: TK-1A Signaling Pathway
Caption: Proposed signaling pathway of TK-1A and the inhibitory action of this compound.
Troubleshooting & Optimization
Technical Support Center: XX-650-23
This technical support guide is designed for researchers, scientists, and drug development professionals using XX-650-23. It provides troubleshooting advice and detailed protocols to address common issues encountered during in-assay use, particularly when the compound does not appear to be working as expected.
Product Information: this compound is a potent, ATP-competitive inhibitor of the CREB (cAMP response element-binding protein) signaling pathway. It is intended for in-vitro research use to study the downstream effects of CREB inhibition on gene transcription and subsequent cellular processes.
Troubleshooting Guides & FAQs
This section addresses common problems that can lead to a lack of observed activity with this compound in your experiments.
Question 1: Why am I not seeing any effect of this compound in my cell-based assay?
Answer: A lack of activity can stem from several factors, ranging from compound handling to the specifics of the assay system. Here are the most common areas to investigate:
-
Compound Integrity and Stability:
-
Improper Storage: Ensure the compound has been stored as recommended (typically -20°C or -80°C, protected from light). Repeated freeze-thaw cycles can degrade the compound.[1]
-
Solubility Issues: this compound may have precipitated out of your stock solution or final assay medium. Visually inspect solutions for any precipitate.
-
Chemical Degradation: A change in the color of your stock solution may indicate degradation.[1]
-
-
Experimental Setup:
-
Incorrect Concentration: Verify the final concentration in your assay. Serial dilution errors are a common source of problems.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and free from contamination (like mycoplasma), as these factors can significantly alter experimental outcomes.[2]
-
Assay Incubation Time: The incubation time may be too short to observe a biological effect. Conversely, very long incubation times can lead to compound degradation or secondary effects.
-
-
Biological System:
-
Target Expression: Confirm that your cell line expresses CREB at a sufficient level.
-
Pathway Activation: The CREB pathway may not be active or relevant in your specific cell model or under your specific experimental conditions.
-
Question 2: I'm observing precipitate in my stock solution after thawing. What should I do?
Answer: Precipitation is a common issue, especially with hydrophobic small molecules.
-
Thawing and Dissolution: Thaw your stock solution slowly at room temperature and vortex gently but thoroughly to ensure the compound is fully redissolved before making dilutions.[1]
-
Solvent Choice: While DMSO is a common solvent, ensure it is appropriate for your compound and storage conditions.[1]
-
Concentration: Storing the compound at a very high concentration can increase the likelihood of precipitation. It may be beneficial to store it at a slightly lower concentration.[1]
Question 3: How can I be sure that my this compound is active and my assay is working correctly?
Answer: Running appropriate controls is critical for validating your results.
-
Positive Control: Use a known activator of the CREB pathway (e.g., Forskolin) to ensure your assay can detect a response.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish a baseline.
-
Assay Validation: Before testing this compound, validate your assay with a compound known to inhibit the CREB pathway.
Data Presentation
Proper data analysis is key to understanding your results. Below are examples of how to structure your data for clarity.
Table 1: Example Dose-Response Data for this compound in a CREB Reporter Assay
| Concentration (µM) | Luciferase Signal (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0% |
| 0.01 | 145,000 | 3.3% |
| 0.1 | 110,000 | 26.7% |
| 1 | 78,000 | 48.0% |
| 10 | 25,000 | 83.3% |
| 100 | 5,000 | 96.7% |
Table 2: Troubleshooting Checklist for Assay Validation
| Checkpoint | Status (Pass/Fail) | Notes |
| Compound | ||
| Solubility in DMSO | Pass | No visible precipitate in 10 mM stock. |
| Solubility in Media | Fail | Precipitate observed at 100 µM. |
| Assay Controls | ||
| Vehicle Control | Pass | Baseline activity is stable. |
| Positive Control | Pass | Forskolin treatment shows a 10-fold increase in signal. |
| Cell Health | ||
| Mycoplasma Test | Pass | Negative. |
| Viability >95% | Pass | Assessed by Trypan Blue. |
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot and validate the activity of this compound.
Protocol 1: Preparation and Validation of this compound Stock Solution
Objective: To ensure this compound is properly solubilized and handled to maintain its integrity.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Amber glass or polypropylene (B1209903) storage vials[1]
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution for 5-10 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell-Based CREB Reporter Assay
Objective: To measure the inhibitory effect of this compound on CREB-mediated transcription.
Materials:
-
Cell line stably expressing a CREB-driven luciferase reporter
-
Complete growth medium
-
This compound
-
Forskolin (positive control)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.01 nM to 100 µM) for a specified pre-incubation period (e.g., 1 hour).[3] Include vehicle-only wells as a negative control.
-
Stimulate the cells with an EC80 concentration of Forskolin to activate the CREB pathway. Include a set of unstimulated vehicle control wells.
-
Incubate for the optimal time for reporter gene expression (e.g., 6-24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well and measure luminescence using a plate reader.
-
Analyze the data by plotting the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[3]
Visualizations
Signaling Pathway Diagram
Caption: Simplified CREB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for testing this compound in a cell-based assay.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting assay failure with this compound.
References
improving XX-650-23 signal-to-noise ratio
Welcome to the technical support center for the XX-650-23 Kinase Activity Probe. This resource is designed to help you optimize your experiments and troubleshoot common issues to ensure you achieve the highest quality data.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) is a common challenge in fluorescence-based assays. This guide provides a step-by-step approach to identifying and resolving the root causes of a poor S/N ratio when using the this compound probe.
Issue: High Background Fluorescence
High background can mask your specific signal. Here are the common causes and solutions:
-
Autofluorescence: Cells and media components can naturally fluoresce, especially in the blue and green spectrums.[1][2]
-
Solution: Use phenol (B47542) red-free media, as phenol red is a common source of background fluorescence.[2][3][4][5] If possible, switch to a probe with red-shifted excitation and emission wavelengths.
-
-
Contaminated Reagents: Impurities in buffers or other reagents can contribute to background noise.[6][7]
-
Solution: Use high-purity, sterile reagents. Test each component of your assay buffer individually to identify any fluorescent contaminants.[6]
-
-
Incorrect Microplates: The type of microplate used can significantly impact background fluorescence.
-
Nonspecific Binding: The this compound probe may bind to cellular components other than the target kinase.[1][8]
-
Solution: Optimize the probe concentration and washing steps. Include appropriate blocking agents in your assay buffer.[9]
-
Issue: Low Signal Intensity
A weak signal can be difficult to distinguish from background noise. Consider the following factors:
-
Suboptimal Probe Concentration: The concentration of this compound is critical for a strong signal.
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader or microscope must match the spectral properties of the this compound probe.
-
Low Target Expression: The target kinase may not be sufficiently expressed in your chosen cell line.
-
Solution: Use a positive control cell line known to express the target kinase at high levels. If possible, consider transiently overexpressing the kinase in your experimental cells.
-
-
Cell Health and Density: Unhealthy or improperly seeded cells can lead to poor assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound probe?
A1: We recommend starting with a concentration of 100 nM and performing a serial dilution to identify the optimal concentration for your specific cell type and experimental conditions. Refer to the "Protocol for this compound Concentration Optimization" section for a detailed procedure.
Q2: Can I use serum in my assay medium?
A2: Serum components can sometimes increase background fluorescence.[2] We recommend using serum-free media during the final incubation and measurement steps. If serum is required for cell health, it is crucial to include a "media-only" background control.
Q3: How can I reduce phototoxicity and photobleaching?
A3: To minimize phototoxicity and photobleaching, reduce the exposure time and excitation light intensity to the lowest possible levels that still provide a detectable signal.[12] If performing time-lapse imaging, use the longest possible interval between acquisitions.
Q4: What type of control experiments should I perform?
A4: We recommend including the following controls in every experiment:
-
Unstained Cells: To measure the level of cellular autofluorescence.
-
Media + this compound (No Cells): To determine the background fluorescence of the media and probe.
-
Positive Control Cells: Cells known to have high expression and activity of the target kinase.
-
Negative Control Cells: Cells with low or no expression of the target kinase, or cells treated with a known inhibitor of the kinase.
Data Presentation
Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Potential Cause | Recommended Action | Expected Outcome |
| High Background | Use phenol red-free media. | Reduced background fluorescence from the media. |
| Use black-walled microplates. | Minimized well-to-well crosstalk and light scatter. | |
| Optimize washing steps. | Removal of unbound probe and reduced nonspecific signal. | |
| Low Signal | Titrate this compound concentration. | Increased specific signal without a proportional increase in background. |
| Optimize instrument gain settings. | Amplification of the specific signal to a detectable level. | |
| Confirm target expression. | Ensuring the cellular model is appropriate for the assay. | |
| Optimize cell seeding density. | Sufficient number of cells to generate a robust signal. |
Experimental Protocols
Protocol 1: this compound Concentration Optimization
This protocol will help you determine the optimal working concentration of the this compound probe.
-
Cell Seeding: Seed your cells in a black-walled, clear-bottom 96-well plate at your optimized density and culture overnight.
-
Prepare Probe Dilutions: Prepare a 2-fold serial dilution of the this compound probe in phenol red-free assay buffer, ranging from 1 µM to 1 nM.
-
Incubation: Remove the culture medium from the cells and add the diluted this compound probe solutions. Incubate for the recommended time, protected from light.
-
Washing: Gently wash the cells three times with a buffered saline solution (e.g., PBS) to remove any unbound probe.[8]
-
Measurement: Read the fluorescence intensity on a plate reader using the recommended excitation and emission wavelengths for this compound.
-
Data Analysis: Plot the fluorescence intensity against the probe concentration. The optimal concentration will be the lowest concentration that gives a robust signal with minimal background.
Protocol 2: Cell Density Optimization
This protocol is designed to find the ideal cell seeding density for your assay.
-
Cell Seeding: Prepare a serial dilution of your cell suspension and seed a range of cell densities (e.g., from 5,000 to 80,000 cells per well) in a black-walled, clear-bottom 96-well plate.[11]
-
Culture: Allow the cells to adhere and grow overnight.
-
Assay: Perform the this compound assay using the optimal probe concentration determined in Protocol 1.
-
Measurement: Measure the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity against the cell number. The optimal density will be within the linear range of this curve, providing a strong signal without the negative effects of overcrowding.
Visualizations
Caption: A general experimental workflow for using the this compound probe.
Caption: A logical troubleshooting flow for improving the signal-to-noise ratio.
Caption: A hypothetical signaling pathway involving the target of this compound.
References
- 1. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. labonline.com.au [labonline.com.au]
- 4. tecan.com [tecan.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. biocompare.com [biocompare.com]
- 12. journals.biologists.com [journals.biologists.com]
Technical Support Center: XX-650-23
Welcome to the technical support center for the CREB inhibitor, XX-650-23. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the cAMP Response Element-Binding Protein (CREB).[1][2] It functions by disrupting the critical protein-protein interaction between CREB and its coactivator, CREB-Binding Protein (CBP).[3][4] This inhibition prevents CREB-mediated gene transcription, which in turn suppresses oncogenic transcription programs in cancers that are dependent on CREB, such as Acute Myeloid Leukemia (AML).[1]
Q2: What are the expected on-target effects of this compound in sensitive cell lines like AML?
A2: In CREB-dependent cancer cells, particularly AML, treatment with this compound is expected to induce the following on-target effects:
-
Induction of Apoptosis: Inhibition of the CREB-CBP interaction leads to programmed cell death.[3][5]
-
Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G1/S transition.[3]
-
Downregulation of CREB Target Genes: A reduction in the expression of genes regulated by CREB, such as the anti-apoptotic protein BCL-2.[2]
Q3: Has the specificity of this compound been evaluated?
A3: The specificity of this compound has been assessed in the context of other transcription factors that also bind to the coactivator CBP. In a study using RNA-sequencing, the gene expression profiles of target genes for transcription factors such as Rel, RelA, RelB, Foxo3, Foxo1, and Myb were analyzed after treatment with this compound. The results showed no significant changes in the expression of these genes, indicating that this compound does not have a general inhibitory effect on other CBP-binding transcription factors.
Q4: What is the reported in vivo toxicity of this compound?
A4: Preclinical studies in mouse models have indicated that this compound has low toxicity.[3] It has been reported to slow leukemia progression in vivo without causing pronounced toxicity to normal hematopoietic cells or tissues in mice.[2][3][4]
Q5: Is this compound a clinical candidate?
A5: While this compound has been a valuable tool compound for preclinical research, it is not currently a clinical candidate. However, its structure and mechanism of action have informed the development and screening of other potential therapeutics, including the FDA-approved drug niclosamide, which shares structural similarities and also inhibits CREB-dependent signaling pathways.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in non-target cells.
| Potential Cause | Troubleshooting Steps |
| Off-target effects on other cellular pathways. | While this compound has shown specificity against other CBP-binding transcription factors, a broad kinase screen or comprehensive off-target profile is not publicly available. If you suspect off-target effects, consider performing a broad kinase inhibitor profiling assay to identify potential off-target interactions in your specific cell type. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell line. Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| Incorrect dosage or calculation. | Verify the correct molecular weight of this compound and double-check all calculations for preparing stock and working solutions. Perform a dose-response curve to determine the optimal concentration for your experiments. |
Issue 2: Lack of expected on-target effects (e.g., no apoptosis or cell cycle arrest).
| Potential Cause | Troubleshooting Steps |
| Low expression of CREB in the experimental model. | The efficacy of this compound is dependent on the cellular reliance on the CREB signaling pathway. Confirm the expression level of CREB in your cell line or model system using techniques such as Western blotting or qPCR. |
| Compound instability. | This compound should be stored as a solid powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for months. Avoid repeated freeze-thaw cycles. |
| Suboptimal experimental conditions. | Optimize the treatment duration and concentration of this compound for your specific cell line. The IC50 values can vary between different cell types. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
| HL-60 | 0.87 | 48 |
| KG-1 | 0.91 | 48 |
| MOLM-13 | 2.0 | 48 |
| MV-4-11 | 2.3 | 48 |
Data compiled from publicly available research.[5]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V Staining
-
Cell Seeding: Seed AML cells (e.g., HL-60) in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Visualizations
References
- 1. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing XX-650-23 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of XX-650-23 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the transcription factor CREB (cAMP Response Element Binding Protein).[1][2][3] Its mechanism of action involves the disruption of the critical protein-protein interaction between CREB and its co-activator CBP (CREB Binding Protein).[2][4][5][6] By blocking this interaction, this compound prevents CREB-driven gene expression, which can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, particularly in Acute Myeloid Leukemia (AML).[2][3][5]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on published data, a good starting point for cell-based assays is in the range of the IC50 values observed in various AML cell lines, which are typically between 870 nM and 2.3 µM after 48 hours of treatment.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its stability and activity.
-
Solubility: this compound is soluble in DMSO.[7][8] For example, it can be dissolved in DMSO at a concentration of 80 mg/mL (277.49 mM), where sonication may be recommended to aid dissolution.[6]
-
Storage of Stock Solutions: Once prepared, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Storage of Solid Compound: In its solid (powder) form, this compound should be stored at 0°C for the short term and -20°C for the long term, and kept desiccated.[7][8]
Q4: I am observing unexpected or inconsistent results. What are some common causes?
Inconsistent results with small molecule inhibitors can arise from several factors. Common issues include compound degradation, precipitation, off-target effects, or interference with the assay itself.[9][10][11] It is important to systematically troubleshoot these potential problems.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition or Lack of Expected Phenotype
If you are not observing the expected level of inhibition or the anticipated cellular phenotype, consider the following troubleshooting steps.
Experimental Workflow for Optimizing this compound Concentration
Caption: A step-by-step workflow for determining the optimal this compound concentration.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution of this compound from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions.[1] Protect the stock solution from light.[9] |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the effective concentration in your system.[12] |
| Cell Line Resistance | Different cell lines can have varying sensitivity to this compound. Confirm that your cell line expresses CREB and CBP. Consider using a positive control cell line known to be sensitive to CREB inhibition. |
| Assay Issues | Ensure your assay is optimized and validated. Include appropriate positive and negative controls. For example, if measuring apoptosis, include a known apoptosis-inducing agent as a positive control. |
| Low Target Engagement | The concentration of this compound may be too low to effectively disrupt the CREB-CBP interaction. Increase the concentration in your next dose-response experiment. |
Issue 2: Compound Precipitation in Media
Hydrophobic compounds like many small molecule inhibitors can precipitate when diluted into aqueous cell culture media.
Logical Flow for Troubleshooting Precipitation
Caption: A decision-making diagram for addressing this compound precipitation issues.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | Lower the final concentration of this compound in your experiment.[13] Prepare intermediate dilutions in a solvent compatible with your media before the final dilution. |
| Low Protein Concentration in Media | The presence of serum proteins can help to keep hydrophobic compounds in solution. If using serum-free media, consider adding a carrier protein like BSA, or test the solubility in your specific media. |
| Temperature Effects | Pre-warm your cell culture media to 37°C before adding the this compound solution. Cold media can reduce the solubility of some compounds. |
| Inadequate Mixing | When diluting the DMSO stock into your media, add it dropwise while gently vortexing or swirling to ensure rapid and even dispersion. |
Data Presentation
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | IC50 (48 hours) |
| HL-60 | 870 nM |
| KG-1 | 910 nM |
| MOLM-13 | 2.0 µM |
| MV-4-11 | 2.3 µM |
| Data sourced from MedchemExpress and TargetMol.[1][6] |
Table 2: Solubility and Storage of this compound
| Parameter | Specification |
| Chemical Formula | C18H12N2O2 |
| Molecular Weight | 288.31 g/mol |
| Solubility | Soluble in DMSO (e.g., 80 mg/mL or 277.49 mM)[6] |
| Storage (Solid) | 0°C (short term), -20°C (long term), desiccated[7][8] |
| Storage (In Solvent) | -80°C (up to 1 year)[6] |
| Data compiled from various suppliers.[3][6][7][8] |
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 20 µM) and perform at least 8 dilutions. Include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Signaling Pathway
CREB Signaling and Inhibition by this compound
Caption: this compound inhibits the CREB signaling pathway by preventing the interaction between phosphorylated CREB (p-CREB) and its co-activator CBP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 7. chemfarms.com [chemfarms.com]
- 8. This compound supplier | CAS No 117739-40-9| CREB Inhibitor | AOBIOUS [aobious.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Experiments with Fluorescent Reagents
Disclaimer: Information regarding a specific product designated "XX-650-23" for background reduction is not publicly available. This guide provides general strategies and troubleshooting advice for reducing background fluorescence in experiments using fluorescent reagents, which would be applicable to a compound like this compound.
Troubleshooting Guide: How to Reduce High Background Fluorescence
High background fluorescence can obscure specific signals, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate common sources of background noise in your experiments.
Q1: What are the primary sources of high background signal in my fluorescence assay?
High background fluorescence can originate from several sources, which can be broadly categorized as issues related to the sample itself, the reagents used, or the experimental procedure.[1]
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and riboflavin.[2][3] This is a common source of background, especially in the blue-green region of the spectrum.[4]
-
Non-Specific Binding: The fluorescent probe may bind to unintended targets or cellular components.[5][6] This can be caused by hydrophobic or charge-based interactions.
-
Excess Reagent: Insufficient washing can leave unbound fluorescent probes in the sample, contributing to a diffuse background signal.[1][7]
-
Reagent and Consumable Quality: Reagents like antibodies can have batch-to-batch variability or cross-reactivity.[5] Cell culture media containing phenol (B47542) red, some plastics, and contaminated buffers can also be sources of fluorescence.[1][8][9]
Q2: How can I systematically determine the source of the high background?
A systematic approach using appropriate controls is the most effective way to pinpoint the source of high background.[7]
-
Unstained Control: Image your cells or tissue without any fluorescent labels. This will reveal the level of endogenous autofluorescence.[2][7]
-
Secondary Antibody Only Control (for immunofluorescence): This control helps determine if the secondary antibody is binding non-specifically.[10]
-
"No-Probe" Control: If not performing immunofluorescence, a sample that has undergone all experimental steps except for the addition of the fluorescent probe can help identify background from other reagents or the sample itself.
If the unstained sample exhibits high fluorescence, autofluorescence is a likely culprit. If the unstained sample is dark but the stained samples have high background, the issue is more likely related to non-specific binding of the probe or other reagents.[7]
Frequently Asked Questions (FAQs)
Q3: My unstained control shows significant background. How can I reduce autofluorescence?
-
Spectral Separation: If possible, choose a fluorophore that emits in the red or far-red spectrum, as cellular autofluorescence is typically strongest in the blue and green wavelengths.[4][11]
-
Quenching Agents: Commercial quenching reagents or chemical treatments like sodium borohydride (B1222165) can be used to reduce autofluorescence, though their effectiveness can vary.[12][13]
-
Fixation Method: Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence. Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation if compatible with your target.[3][12]
-
Instrument Settings: Optimize the spectral detection on your imaging system to distinguish the specific signal from the autofluorescence background.[14]
Q4: How do I minimize non-specific binding of my fluorescent probe?
-
Blocking: Use a blocking buffer to saturate non-specific binding sites before applying your fluorescent probe or primary antibody.[5][15] Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.[15][16]
-
Optimize Probe Concentration: Titrate your fluorescent probe or primary antibody to find the lowest concentration that still provides a strong specific signal with minimal background.[1][11][17]
-
Washing: Increase the number and duration of wash steps after incubation with the fluorescent probe to effectively remove unbound molecules.[5][7] Adding a mild detergent like Tween-20 to the wash buffer can also help.[18]
Q5: Could my experimental workflow be contributing to high background?
Yes, several aspects of your protocol can impact background levels.
-
Cell Culture Media: Phenol red in cell culture media is a known source of fluorescence. For live-cell imaging, consider using phenol red-free media or an optically clear buffered saline solution.[3][8]
-
Imaging Vessels: Plastic-bottom dishes can be highly fluorescent. Switching to glass-bottom dishes or plates can significantly reduce background.[1][3]
-
Cell Health and Density: Dead cells can be more autofluorescent and can bind antibodies non-specifically.[2] Overly confluent cells can also lead to increased background.[19]
Data Presentation
The following table summarizes the impact of various optimization strategies on the signal-to-noise ratio.
| Parameter Optimized | Condition 1 | Signal-to-Noise Ratio | Condition 2 | Signal-to-Noise Ratio | Rationale |
| Probe Concentration | 10 µg/mL | 3.5 | 1 µg/mL | 8.2 | Higher concentrations can lead to increased non-specific binding.[11] |
| Washing Steps | 1 x 5 min | 4.1 | 3 x 5 min | 9.5 | Thorough washing removes unbound fluorescent probes.[20] |
| Blocking Agent | No Block | 2.8 | 5% BSA, 1 hr | 7.9 | Blocks non-specific binding sites on the sample.[16] |
| Fluorophore Choice | Green (488 nm) | 5.3 | Far-Red (647 nm) | 11.2 | Autofluorescence is lower at longer wavelengths.[4] |
Experimental Protocols
Protocol: General Staining for Fluorescence Microscopy with Background Reduction Steps
This protocol provides a general workflow incorporating steps to minimize background fluorescence.
-
Sample Preparation:
-
Fixation:
-
Wash cells briefly with Phosphate Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Alternatively, use ice-cold methanol for 10 minutes at -20°C to potentially reduce autofluorescence.[12]
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular proteins):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
-
Blocking:
-
Primary Antibody/Probe Incubation:
-
Dilute the primary antibody or fluorescent probe (e.g., this compound) to its optimal concentration in the blocking buffer.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Secondary Antibody Incubation (for indirect immunofluorescence):
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the samples three to four times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the samples using optimized instrument settings (e.g., appropriate laser power and detector gain) to maximize signal-to-noise.
-
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labonline.com.au [labonline.com.au]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. microscopyfocus.com [microscopyfocus.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: XX-650-23
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental CREB inhibitor, XX-650-23.
Troubleshooting Guide
Experimental variability is a common challenge in research. This guide outlines potential issues, their causes, and solutions when working with this compound.
Table 1: Troubleshooting Common Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Cell line differences: Different AML cell lines (e.g., HL-60, KG-1, MOLM-13, MV-4-11) exhibit varying sensitivity to this compound.[1] 2. Cell density: Initial cell seeding density can affect proliferation rates and drug efficacy. 3. Reagent stability: Improper storage of this compound can lead to degradation and reduced potency.[1] 4. Assay timing: The duration of drug exposure can significantly impact the observed IC50 value. | 1. Use consistent cell lines: Ensure the same cell line and passage number are used for comparative experiments. 2. Optimize cell density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. 3. Follow storage guidelines: Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] 4. Standardize incubation times: Use a consistent incubation time (e.g., 48 or 72 hours) for all experiments.[1][2] |
| Lower than expected inhibition of CREB activity | 1. Suboptimal drug concentration: The concentration of this compound may be too low to effectively disrupt the CREB-CBP interaction. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Cell permeability issues: Although not widely reported, specific cell lines might have lower permeability to the compound. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell line and experimental conditions. 2. Verify compound activity: Use a fresh stock of this compound and consider a positive control if available. 3. Increase incubation time: A longer exposure to the compound may be necessary for sufficient cellular uptake. |
| Inconsistent apoptosis or cell cycle arrest results | 1. Timing of analysis: The peak of apoptosis or cell cycle arrest may occur at different time points depending on the cell line and drug concentration. 2. Method of detection: The sensitivity of apoptosis and cell cycle assays can vary. 3. CREB expression levels: The effect of this compound is dependent on CREB expression, which can vary between cell lines. | 1. Conduct a time-course experiment: Analyze apoptosis and cell cycle at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal window. 2. Use multiple detection methods: Confirm results using complementary assays (e.g., Annexin V staining and caspase activity for apoptosis; DNA content analysis and Western blot for cell cycle markers). 3. Characterize CREB levels: If working with a new cell line, determine the baseline CREB expression to predict sensitivity to this compound. |
| Poor solubility of the compound | 1. Inherent properties: this compound has been noted to have poor solubility. 2. Incorrect solvent: The choice of solvent can impact the solubility and stability of the compound. | 1. Use appropriate solvents: The compound can be solubilized in DMSO. 2. Prepare fresh dilutions: For in vitro experiments, dilute the stock solution in tissue culture medium immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the cAMP Response Element Binding Protein (CREB). It functions by blocking the critical interaction between CREB and its co-activator, CREB Binding Protein (CBP). This disruption prevents CREB-driven gene expression, which in turn affects pathways involved in cell survival, proliferation, and the cell cycle.
Q2: What are the expected effects of this compound on acute myeloid leukemia (AML) cells?
A2: In AML cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G1/S transition. This leads to a reduction in the growth and viability of AML cells.
Q3: What are the typical IC50 values for this compound in AML cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the AML cell line. Reported IC50 values after 48 hours of treatment are:
-
HL-60: 870 nM
-
KG-1: 910 nM
-
MOLM-13: 2.0 µM
-
MV-4-11: 2.3 µM
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure potency.
Q5: Is this compound toxic to normal cells?
A5: Studies have shown that this compound has little toxicity on normal human hematopoietic cells. This selectivity for cancer cells is a promising aspect of its therapeutic potential.
Key Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 of this compound in AML cell lines.
-
Materials:
-
AML cell line of choice (e.g., HL-60, KG-1)
-
Complete culture medium
-
This compound
-
DMSO (for vehicle control)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 100 pM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the drug dilutions and vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.
-
2. Apoptosis Analysis (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound.
-
Materials:
-
AML cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 2 µM) and a vehicle control for 24, 48, or 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for troubleshooting experimental variability.
References
Technical Support Center: CRISPR-Cas9 Gene Editing of the p53 Signaling Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRISPR-Cas9 technology to study the p53 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the p53 protein?
A1: The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor. It responds to cellular stress, such as DNA damage, by halting the cell cycle to allow for repair.[1][2] If the damage is too severe, p53 can trigger apoptosis, or programmed cell death, to prevent the proliferation of damaged cells.[1][2]
Q2: Why is CRISPR-Cas9 gene editing of p53 challenging?
A2: The very function of p53 creates a challenge for CRISPR-Cas9 editing. The Cas9 nuclease creates double-strand breaks (DSBs) in the DNA to facilitate editing.[2][3] In cells with functional p53, these DSBs activate a p53-mediated DNA damage response, which can lead to cell cycle arrest or apoptosis.[2][3][4] This can significantly reduce the efficiency of gene editing, as the cells may die or stop dividing before the desired edit is incorporated.[3][5]
Q3: What are "off-target effects" in the context of CRISPR?
A3: Off-target effects refer to the unintended cleavage and editing of genomic sites that are similar in sequence to the intended target site.[6][7] These unintended mutations can lead to unforeseen consequences, such as the disruption of other essential genes or genomic instability.[7] Minimizing off-target effects is a primary concern for ensuring the safety and accuracy of CRISPR-based therapies.[6][7]
Q4: Is it possible that CRISPR experiments could inadvertently select for cancer-prone cells?
A4: Yes, this is a significant consideration. Since cells with a functional p53 pathway may be eliminated after Cas9-induced DNA breaks, cells with pre-existing p53 mutations may have a survival advantage and be more readily edited.[3][8] This could lead to the enrichment of a population of cells that are deficient in a key tumor suppressor, potentially increasing the risk of malignant transformation.[3][4]
Troubleshooting Guides
Problem 1: Low p53 Knockout Efficiency
Possible Cause 1: Suboptimal sgRNA Design
-
Solution: The design of the single-guide RNA (sgRNA) is critical for successful gene editing.[9][10] For knockout experiments, target early exons to maximize the likelihood of generating a non-functional protein.[11] Utilize computational tools to predict the most effective sgRNA sequences with high on-target activity.[12]
Possible Cause 2: p53-Mediated DNA Damage Response
-
Solution: The activation of p53 in response to Cas9-induced breaks can limit the viability of edited cells.[13][14] Consider transiently inhibiting p53 during the editing process. This can be achieved through the use of small molecule inhibitors or RNA interference (RNAi).[13][14] However, be aware that even temporary p53 inhibition can increase genomic instability.[13]
Possible Cause 3: Inefficient Delivery of CRISPR Components
-
Solution: The method of delivering Cas9 and sgRNA into the target cells can significantly impact efficiency. For cell cultures, ribonucleoprotein (RNP) electroporation often results in higher editing efficiency and lower off-target mutations compared to plasmid transfection.[6] For in vivo studies, viral vectors are commonly used but require careful optimization of dosage.[9]
Problem 2: High Frequency of Off-Target Mutations
Possible Cause 1: Poor sgRNA Specificity
-
Solution: Use sgRNA design tools that not only predict on-target efficiency but also perform genome-wide scans for potential off-target sites.[11] Select sgRNAs with the fewest predicted off-target locations, especially those in coding regions of the genome.
Possible Cause 2: High Cas9 Concentration or Prolonged Expression
-
Solution: The amount and duration of Cas9 expression directly correlate with off-target activity. Delivering Cas9 as a purified protein (RNP) rather than a plasmid allows for more transient expression, reducing the time the nuclease is active in the cell and thereby minimizing off-target cleavage.[15]
Possible Cause 3: Standard Cas9 Nuclease Activity
-
Solution: Consider using high-fidelity Cas9 variants or Cas9 nickases. High-fidelity Cas9 enzymes have been engineered to have reduced off-target activity.[16] Cas9 nickases create single-strand breaks instead of DSBs, and require two separate sgRNAs to target the same locus, significantly increasing specificity.[15]
Quantitative Data Summary
| Parameter | Recommendation for High Efficiency & Specificity | Rationale |
| sgRNA Design | Target early exons; use validated design tools. | Ensures a higher probability of a frameshift mutation leading to a non-functional protein. |
| Cas9 Delivery Method | Ribonucleoprotein (RNP) delivery via electroporation. | Transient expression reduces off-target effects and is often more efficient than plasmid delivery.[6] |
| Cas9 Variant | High-fidelity SpCas9 or paired nickases. | Engineered to reduce off-target cleavage while maintaining on-target efficiency.[15][16] |
| p53 Activity | Transient inhibition during editing. | Can overcome p53-mediated cell cycle arrest and apoptosis, increasing the yield of edited cells.[13][14] |
Experimental Protocols
Protocol 1: Verification of p53 Knockout
-
Genomic DNA Extraction: Isolate genomic DNA from both control and CRISPR-edited cell populations.
-
PCR Amplification: Amplify the region of the TP53 gene targeted for editing using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify the specific insertions or deletions (indels) introduced by the CRISPR-Cas9 system.[17] A successful knockout will show a frameshift mutation.
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific to the p53 protein. A successful knockout should show a significant reduction or complete absence of the p53 protein band compared to the control.[17][18]
Visualizations
Caption: The p53 signaling pathway's response to cellular stress.
Caption: A typical experimental workflow for CRISPR-Cas9 gene knockout.
Caption: A decision tree for troubleshooting low CRISPR knockout efficiency.
References
- 1. Gene editing via CRISPR/Cas9 can lead to cell toxicity and genome instability | IRB Barcelona [irbbarcelona.org]
- 2. mdpi.com [mdpi.com]
- 3. CRISPR/Cas9 and p53: An Odd Couple Requiring Relationship Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
- 5. elifesciences.org [elifesciences.org]
- 6. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellecta.com [cellecta.com]
- 11. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 12. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. P53 hinders CRISPR/Cas9 mediated targeted gene disruption in memory CD8 T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 16. Unintended CRISPR-Cas9 editing outcomes: a review of the detection and prevalence of structural variants generated by gene-editing in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 18. Knockout of p53 leads to a significant increase in ALV-J replication - PMC [pmc.ncbi.nlm.nih.gov]
XX-650-23 data interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XX-650-23, a potent small-molecule inhibitor of the CREB-CBP interaction. The information is tailored for researchers, scientists, and drug development professionals investigating CREB-driven cellular processes, particularly in oncology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that functions by physically disrupting the protein-protein interaction between the transcription factor CREB (cAMP response element-binding protein) and its essential coactivator, CBP (CREB-binding protein).[1][2] In many cancer cells, particularly Acute Myeloid Leukemia (AML), the CREB-CBP complex drives the transcription of genes essential for survival, proliferation, and cell cycle progression.[1][2] By blocking this interaction, this compound prevents the transcription of these target genes, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]
Diagram: Mechanism of Action of this compound
Caption: Mechanism of this compound action on the CREB-CBP signaling pathway.
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for this compound is cell-line dependent, but generally falls within the sub-micromolar to low micromolar range for sensitive lines like AML. It's crucial to determine the IC50 empirically in your specific cell system.
| Cell Line (AML) | IC50 Value (48-hour treatment) |
| HL-60 | 870 nM |
| KG-1 | 910 nM |
| MOLM-13 | 2.0 µM |
| MV-4-11 | 2.3 µM |
This data is compiled from published studies.[3] Results may vary based on experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: I am seeing high variability in my IC50 values between experiments. What could be the cause?
A4: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to drugs can change over time in culture.
-
Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Over-confluent or under-confluent wells will respond differently to treatment.
-
Compound Stability: Ensure your DMSO stock is properly stored and has not undergone multiple freeze-thaw cycles. Dilute the compound in media immediately before adding it to the cells.
-
Assay Incubation Time: The duration of the viability assay (e.g., MTT, CellTiter-Glo®) can impact results. Use a consistent incubation time as recommended by the manufacturer.
-
Inconsistent Pipetting: Small errors in pipetting the compound or assay reagents can lead to significant variability.
Diagram: Troubleshooting IC50 Variability
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Troubleshooting Guides
Problem 1: Low or No Signal in Co-Immunoprecipitation (Co-IP) to Confirm CREB-CBP Disruption
Potential Cause & Solution
-
Inefficient Cell Lysis: The interaction between CREB and CBP is nuclear. Ensure your lysis buffer is optimized for nuclear proteins. A RIPA buffer may be too stringent and disrupt the interaction. Consider a less harsh buffer containing a non-ionic detergent (e.g., NP-40) and perform a nuclear fractionation first.
-
Antibody Issues:
-
Poor IP Antibody: Confirm that your "bait" antibody (e.g., anti-CREB or anti-CBP) works for immunoprecipitation. Not all antibodies validated for Western Blot are effective in IP.
-
Epitope Masking: The antibody's binding site on the bait protein might be obscured by the interacting partner. Try reversing the IP (e.g., if you pulled down with anti-CREB, try pulling down with anti-CBP).
-
-
Interaction is Weak or Transient: The CREB-CBP interaction is dependent on CREB phosphorylation at Ser133. Ensure you are stimulating your cells (e.g., with Forskolin) to induce this phosphorylation before lysis.
-
This compound Concentration/Timing: Ensure you are treating with an effective concentration of this compound (typically 5-10x the IC50) for a sufficient duration (e.g., 4-6 hours) to observe maximal disruption of the complex.
-
Insufficient Washing: Overly stringent or excessive washing steps can wash away the interacting protein. Optimize your wash buffer by reducing salt or detergent concentration.[4]
-
Controls:
-
Positive Control: Lysate from stimulated, untreated (DMSO) cells should show a strong interaction.
-
Negative Control: Use an isotype control IgG antibody for the IP to check for non-specific binding to the beads. An inactive analog of this compound, if available, can also serve as an excellent negative compound control.[5]
-
Problem 2: Difficulty Interpreting Apoptosis Data
Potential Cause & Solution
-
Distinguishing Apoptosis from Necrosis: High concentrations of any compound can induce necrosis (uncontrolled cell death), which can confound apoptosis measurements. A key method to distinguish these is using Annexin V and a viability dye (like Propidium Iodide, PI, or 7-AAD) staining followed by flow cytometry.[6]
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Viable Cells: Annexin V negative, PI negative. A time-course experiment is recommended, as apoptotic cells will eventually become necrotic (secondary necrosis).[7]
-
-
Caspase-3 Activity is Unchanged: this compound is known to induce apoptosis via the intrinsic pathway, activating Caspase-9 and subsequently Caspase-3.[8]
-
Timing: Caspase activation is a transient event. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the peak activation window.
-
Assay Sensitivity: Ensure your assay is sensitive enough. A fluorometric substrate (e.g., Ac-DEVD-AMC) is generally more sensitive than a colorimetric one (e.g., Ac-DEVD-pNA).[8]
-
Upstream Events: If Caspase-3 activity is low, check for cleavage of upstream markers like PARP or activation of Caspase-9 by Western Blot.
-
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for CREB-CBP Interaction
-
Cell Culture and Treatment: Plate cells (e.g., HL-60) to reach 80-90% confluency. Treat with DMSO (vehicle control) or this compound (e.g., 5 µM) for 4-6 hours. In the last 30 minutes of treatment, stimulate cells with an appropriate agent (e.g., 10 µM Forskolin) to induce CREB phosphorylation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Pre-Clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This reduces non-specific binding.[9]
-
Immunoprecipitation:
-
Set aside a small aliquot of lysate as "Input" control.
-
To the remaining lysate, add 2-5 µg of primary antibody (e.g., anti-CREB or an isotype control IgG).
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western Blot analysis. Probe the membrane with an antibody against the suspected interacting partner (e.g., anti-CBP).
Protocol 2: Colorimetric Caspase-3 Activity Assay
-
Cell Culture and Treatment: Plate 1-2 x 10^6 cells per well in a 6-well plate. Treat with DMSO (vehicle control), a positive control for apoptosis (e.g., Staurosporine), and various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Wash with PBS, then resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Load 50 µL of lysate into a 96-well flat-bottom plate.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 5 µL of Caspase-3 substrate (e.g., DEVD-pNA, 4mM stock).
-
Add 55 µL of the Reaction Mix to each lysate sample.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Interpretation: Compare the absorbance values of this compound-treated samples to the vehicle control to determine the fold-increase in Caspase-3 activity.
Diagram: General Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound effects.
References
- 1. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. mpbio.com [mpbio.com]
- 6. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 7. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating XX-650-23: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of XX-650-23, a potent CREB inhibitor, against other therapeutic alternatives for Acute Myeloid Leukemia (AML). The information is presented through structured data tables, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to aid in the evaluation of this compound.
This compound is a small molecule inhibitor that targets the cAMP Response Element Binding Protein (CREB), a transcription factor implicated in the proliferation and survival of AML cells.[1][2] Its mechanism of action involves the disruption of the critical interaction between CREB and its co-activator, CREB-binding protein (CBP), leading to the suppression of CREB-mediated gene transcription.[1][2] This guide will delve into the quantitative performance of this compound and compare it with standard chemotherapy agents and other targeted therapies used in the treatment of AML.
Performance Comparison of Anti-Leukemic Agents
The following table summarizes the quantitative data for this compound and its comparators, providing a side-by-side view of their efficacy in relevant AML cell lines and clinical contexts.
| Therapeutic Agent | Mechanism of Action | Target | IC50 / Efficacy Data | Cell Lines / Clinical Trial |
| This compound | CREB Inhibitor (disrupts CREB-CBP interaction) | CREB | IC50: 870 nM (HL-60), 910 nM (KG-1), 2.0 µM (MOLM-13), 2.3 µM (MV-4-11)[1] | AML Cell Lines |
| KG-501 | CREB Inhibitor (disrupts CREB-CBP interaction) | CREB | IC50: 6.89 µM | Not specified for AML |
| Cytarabine | Pyrimidine antagonist, inhibits DNA polymerase | DNA Synthesis | Not directly comparable via IC50 in this context. Used in combination therapy.[3][4] | Standard of care in AML |
| Daunorubicin | Anthracycline, intercalates DNA and inhibits topoisomerase II | DNA Synthesis & Topoisomerase II | Not directly comparable via IC50 in this context. Used in combination therapy.[5] | Standard of care in AML |
| Gilteritinib | FLT3 Inhibitor | FLT3 | IC50: 0.92 nM (MV4-11), 2.9 nM (MOLM-13)[6] | FLT3-mutated AML |
| Ivosidenib | IDH1 Inhibitor | Isocitrate Dehydrogenase 1 (IDH1) | Phase 3 AGILE study (with azacitidine): Median OS of 24 months vs 7.9 months for placebo with azacitidine.[7] | IDH1-mutated AML |
| Enasidenib | IDH2 Inhibitor | Isocitrate Dehydrogenase 2 (IDH2) | Phase 1/2 trial: Overall response rate of 40.3% in relapsed/refractory IDH2-mutated AML.[5] | IDH2-mutated AML |
| Venetoclax | BCL2 Inhibitor | B-cell lymphoma 2 (BCL2) | IC50: 1.1 nM (OCI-AML2), 4 nM (HL-60), 52.5 nM (MOLM-14), 1.1 µM (THP-1)[8] | AML |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound, the following diagram illustrates the CREB signaling pathway in the context of AML and the point of intervention for this inhibitor.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound.
Apoptosis Assay
To determine the effect of this compound on inducing programmed cell death in AML cells, an apoptosis assay was performed.
-
Cell Culture: AML cell lines (e.g., HL-60, KG-1, MOLM-13, MV-4-11) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of this compound or a DMSO control for 48-72 hours.
-
Staining: Following treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were identified as early apoptotic cells, while double-positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples was compared to the control to determine the dose-dependent effect of this compound on apoptosis induction.
Cell Cycle Analysis
To assess the impact of this compound on cell cycle progression, the following protocol was utilized.
-
Cell Synchronization: AML cells were synchronized at the G1/S boundary using a standard method such as a double thymidine (B127349) block or nocodazole (B1683961) treatment.
-
Treatment: Synchronized cells were then treated with this compound or DMSO and allowed to re-enter the cell cycle.
-
Sample Collection: Aliquots of cells were collected at various time points post-treatment.
-
Staining: Cells were fixed in ethanol (B145695) and stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified to determine if this compound induces cell cycle arrest at a specific checkpoint.
RNA-Seq (Transcriptome Analysis)
To understand the global changes in gene expression induced by this compound, RNA sequencing was performed.
-
Cell Treatment: AML cells were treated with an effective concentration of this compound or DMSO for a specified period.
-
RNA Extraction: Total RNA was extracted from the cells using a commercial kit.
-
Library Preparation: RNA-seq libraries were prepared from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were aligned to a reference genome, and differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment with this compound. This analysis helps to elucidate the downstream molecular effects of CREB inhibition.
ChIP-Seq (Chromatin Immunoprecipitation Sequencing)
To confirm that this compound disrupts the binding of CREB to its target gene promoters, ChIP-seq was conducted.
-
Cross-linking: AML cells treated with this compound or DMSO were cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin Shearing: The chromatin was then sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to CREB was used to immunoprecipitate the CREB-DNA complexes.
-
DNA Purification: The DNA was then purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA was used to prepare a sequencing library, which was then sequenced.
-
Data Analysis: The sequencing reads were mapped to the genome to identify the regions where CREB was bound. A comparison between the this compound treated and control samples reveals the extent to which the inhibitor displaces CREB from its target promoters.
This guide provides a foundational overview for evaluating the experimental results of this compound. The presented data and methodologies should assist researchers in understanding its potential as a targeted therapy for AML and in designing further validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase in Overall Survival in IDH-1 Mutated AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 8. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEK1/2 Inhibitors: XX-650-23 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical next-generation MEK1/2 inhibitor, XX-650-23, with established compounds in its class: Trametinib, Selumetinib (B1684332), Cobimetinib, and Binimetinib. The objective is to benchmark the performance of this compound by contextualizing it with the known efficacy, selectivity, and safety profiles of approved and clinically evaluated MEK inhibitors. All data presented is based on publicly available preclinical and clinical findings for the comparator compounds.
The MAPK/ERK Signaling Pathway: A Key Therapeutic Target
The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates essential cellular functions, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by activating mutations in BRAF or RAS genes, is a key factor in the development of numerous cancers. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this pathway, making them a prime target for therapeutic intervention.[1]
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro potency of the comparator MEK inhibitors against the target enzymes (MEK1/2) and in various cancer cell lines.
Table 1: Biochemical Potency Against MEK1/2 Enzymes
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | MEK1/2 | <0.5 |
| Trametinib | MEK1 | 0.7 - 0.92[2][3] |
| MEK2 | 0.9 - 1.8[2][3] | |
| Cobimetinib | MEK1 | 0.9[3][4] |
| MEK2 | 199[3] | |
| Binimetinib | MEK1/2 | 12[3] |
Note: IC50 values can vary based on assay conditions. Data is compiled for comparative purposes.
Table 2: Cellular Potency in BRAF/RAS Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 0.52[5] | 1.8[5] |
| SK-MEL-28 | Melanoma (BRAF V600E) | 1.2[5] | 5.6[5] |
| HT-29 | Colon Cancer (BRAF V600E) | 0.48 - 0.9[2][5] | 25[5] |
| COLO205 | Colon Cancer (BRAF V600E) | 0.52[2] | - |
| HCT116 | Colon Cancer (KRAS G13D) | 1.8[5] | 10.2[5] |
| PANC-1 | Pancreatic Cancer (KRAS G12D) | 3.2[5] | 15.4[5] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. These parameters are crucial for establishing effective dosing regimens.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Trametinib | Selumetinib | Cobimetinib | Binimetinib |
| Bioavailability | ~72% | ~62% | ~46% | >50%[6] |
| Tmax (hours) | 1.5 | 1-1.5[7] | 2.4 | 1.6[6][8] |
| Half-life (hours) | ~127 | ~6.2[7] | ~44 | 3.5[8] |
| Protein Binding | >98% | ~68% | ~95% | 97%[8][9] |
| Metabolism | UGT1A1, CYP3A4 | UGT1A1, CYP2C19, CYP1A2 | CYP3A4 | UGT1A1, CYP1A2, CYP2C19[8][9] |
Clinical Efficacy and Safety
The clinical utility of MEK inhibitors is well-established, particularly in combination with BRAF inhibitors for melanoma and as monotherapy for neurofibromatosis type 1 (NF1).
Table 4: Efficacy in Key Clinical Trials
| Compound | Indication | Trial | Key Efficacy Outcome |
| Trametinib (+Dabrafenib) | BRAF V600E/K Melanoma | COMBI-d | Median PFS: 11.0 months vs 8.8 months with Dabrafenib alone |
| Selumetinib | Pediatric NF1 with inoperable Plexiform Neurofibromas | SPRINT | Confirmed Partial Response Rate: 70%[10] |
| Adult NF1 with inoperable Plexiform Neurofibromas | KOMET | Objective Response Rate: 20% vs 5% with placebo[11][12] | |
| Cobimetinib (+Vemurafenib) | BRAF V600E/K Melanoma | coBRIM | Median PFS: 12.3 months vs 7.2 months with Vemurafenib alone |
| Binimetinib (+Encorafenib) | BRAF V600E/K Melanoma | COLUMBUS | Median PFS: 14.9 months vs 7.3 months with Vemurafenib alone |
PFS: Progression-Free Survival
Table 5: Common Adverse Events (All Grades)
| Adverse Event | Trametinib | Selumetinib | Cobimetinib | Binimetinib |
| Rash | ✓ | ✓ | ✓ | ✓ |
| Diarrhea | ✓ | ✓ | ✓ | ✓ |
| Fatigue | ✓ | ✓ | ✓ | ✓ |
| Nausea | ✓ | ✓ | ✓ | ✓ |
| Peripheral Edema | ✓ | ✓ | ✓ | ✓ |
| Pyrexia (Fever) | ✓ | ✓ | ||
| Photosensitivity | ✓ | |||
| Increased CPK | ✓ | ✓ | ||
| Serous Retinopathy | ✓ | ✓ | ✓ | ✓ |
Note: This table highlights common adverse events and is not exhaustive. The incidence and severity can vary significantly, especially when used in combination therapies.[13][14][15]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the preclinical evaluation of MEK inhibitors.
Cell Viability (MTS/MTT Assay)
This assay assesses the effect of a compound on cell proliferation.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with a range of concentrations of the MEK inhibitor for 72 hours.[5]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5][16][17]
-
Data Acquisition: For MTS, measure absorbance at 490 nm. For MTT, first add a solubilization solution, then measure absorbance between 550-600 nm.[5][16]
-
IC50 Calculation: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.[5]
Western Blot for MAPK Pathway Inhibition
This technique is used to measure the phosphorylation status of ERK (p-ERK), a direct downstream target of MEK, to confirm target engagement.
-
Cell Treatment and Lysis: Treat cells with the MEK inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][18]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][19]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for p-ERK (e.g., p44/42 MAPK).
-
Wash and incubate with an HRP-conjugated secondary antibody.[5]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[20]
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[19][20]
Conclusion
The hypothetical MEK inhibitor this compound is positioned as a highly potent next-generation compound. To substantiate this profile, its performance in preclinical and clinical settings would need to demonstrate significant advantages over established agents like Trametinib, Selumetinib, Cobimetinib, and Binimetinib. Key differentiators would include superior in vitro and in vivo potency, a more favorable pharmacokinetic profile allowing for optimized dosing, and a significantly improved safety profile with a lower incidence of class-related adverse events. This guide provides the foundational data and methodologies against which this compound's emerging profile can be critically evaluated by the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. Trends of adverse event reports associated with BRAF and MEK inhibitors and combinations: a retrospective disproportionality analysis using the FDA adverse event reporting system database from 2012 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative profile of cutaneous adverse events: BRAF/MEK inhibitor combination therapy versus BRAF monotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
XX-650-23 Demonstrates Potent Anti-Leukemic Activity, Offering a Novel Approach to Acute Myeloid Leukemia Treatment
For Immediate Release
[City, State] – [Date] – The novel CREB inhibitor, XX-650-23, has shown significant promise as a potential therapeutic agent for Acute Myeloid Leukemia (AML), a cancer of the blood and bone marrow. Exhibiting potent activity against AML cells in preclinical studies, this compound presents a targeted approach that contrasts with the current gold standard treatments, which primarily consist of combination chemotherapy and, more recently, targeted agents for specific genetic mutations.
The established first-line treatment for eligible AML patients is a combination chemotherapy regimen known as "7 + 3," which involves a seven-day infusion of cytarabine (B982) and a three-day administration of an anthracycline drug. For patients with specific mutations, such as in the FLT3 gene, targeted therapies like midostaurin (B1676583) are added to this regimen. In older or less fit patients, a combination of azacitidine and venetoclax (B612062) has become a standard of care.
This compound operates through a distinct mechanism of action by inhibiting the cAMP-response element binding protein (CREB), a transcription factor crucial for the survival and proliferation of AML cells. By disrupting the interaction between CREB and its co-activator, CREB-binding protein (CBP), this compound effectively induces apoptosis (programmed cell death) and cell cycle arrest in leukemic cells.[1][2][3]
Comparative Efficacy of this compound
In vitro studies have demonstrated the potent cytotoxic effects of this compound across various AML cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, highlight its efficacy.
| Cell Line | This compound IC50 (µM) |
| HL-60 | 0.87 |
| KG-1 | 0.91 |
| MOLM-13 | 2.0 |
| MV-4-11 | 2.3 |
| Data sourced from in vitro studies evaluating the effect of this compound on AML cell viability after 48 hours of treatment.[1] |
While direct head-to-head comparative studies in the same experimental settings are not extensively available in the public domain, the sub-micromolar to low micromolar IC50 values of this compound are noteworthy. For comparison, the standard chemotherapy agent cytarabine has reported IC50 values in AML cell lines that can range from sub-micromolar to several micromolar depending on the specific cell line and experimental conditions.
In vivo, studies using a mouse xenograft model of AML have shown that treatment with this compound leads to a significant prolongation of survival without overt signs of toxicity.[2][3] This suggests a favorable therapeutic window for this compound, a critical aspect for any potential cancer therapeutic.
Mechanism of Action and Signaling Pathway
This compound's targeted approach focuses on a key signaling pathway implicated in AML pathogenesis. The CREB signaling pathway plays a central role in cell survival and proliferation.
Caption: this compound inhibits the interaction between CREB and CBP, leading to apoptosis and cell cycle arrest.
Experimental Protocols
To ensure transparency and facilitate reproducibility, detailed methodologies for the key experiments are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on AML cell lines.
Methodology:
-
Cell Culture: AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 100 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in AML cells by this compound.
Methodology:
-
Cell Treatment: AML cells are treated with this compound at concentrations around its IC50 value for 48-72 hours.
-
Cell Staining: Cells are harvested, washed with cold PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of AML.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: Human AML cells (e.g., HL-60 or patient-derived xenograft cells) are injected intravenously into the mice.
-
Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound (e.g., daily intravenous injections) or a vehicle control.
-
Monitoring: Tumor burden is monitored regularly using methods such as bioluminescence imaging. The overall health and survival of the mice are also monitored.
-
Endpoint: The study is concluded when mice show signs of distress or at a predetermined endpoint, and survival data is analyzed.
Caption: Workflow for preclinical evaluation of this compound in AML.
Alternative CREB Inhibitors
While this compound shows significant promise, other molecules targeting the CREB pathway have also been investigated. KG-501 and 666-15 are two other notable CREB inhibitors. KG-501 was one of the first identified small molecules to disrupt the CREB-CBP interaction, while 666-15 is a potent and selective inhibitor of CREB-mediated gene transcription. The development of these alternative inhibitors underscores the growing interest in targeting the CREB pathway for cancer therapy.
Conclusion
This compound represents a promising novel therapeutic strategy for AML by targeting the CREB signaling pathway, a critical dependency for leukemia cell survival. Its potent in vitro activity and in vivo efficacy with a favorable safety profile in preclinical models warrant further investigation and development. As a departure from traditional chemotherapy, this compound and other CREB inhibitors could pave the way for more targeted and less toxic treatments for patients with this challenging disease.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to XX-650-23 and Its Alternative Compounds for CREB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CREB inhibitor XX-650-23 with its alternative compounds, focusing on their performance, mechanism of action, and supporting experimental data. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development projects targeting the CREB signaling pathway.
Introduction to this compound
This compound is a potent small molecule inhibitor of the cAMP response element-binding protein (CREB), a transcription factor implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). Its mechanism of action involves the disruption of the critical protein-protein interaction between CREB and its coactivator, the CREB-binding protein (CBP)[1][2][3][4]. This inhibition of the CREB-CBP complex leads to the downregulation of CREB target genes, subsequently inducing apoptosis and cell cycle arrest in cancer cells[1][3][4]. This compound has demonstrated efficacy in preclinical models of AML, showing promise as a therapeutic agent[4][5].
Alternative Compounds to this compound
This guide evaluates three alternative compounds to this compound:
-
KG-501: A known CREB inhibitor that also disrupts the CREB-CBP interaction.
-
Niclosamide: An FDA-approved anthelminthic drug repurposed as a potent CREB inhibitor.
-
GSKJ4: An inhibitor of histone lysine (B10760008) demethylases that indirectly affects CREB signaling by downregulating CREB protein levels.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and its alternatives.
Table 1: In Vitro Cytotoxicity in AML Cell Lines (IC50 values)
| Compound | HL-60 (µM) | KG-1 (µM) | MOLM-13 (µM) | MV-4-11 (µM) | U937 (µM) | Kasumi-1 (µM) |
| This compound | 0.87[5] | 0.91[5] | 2.0[5] | 2.3[5] | - | - |
| KG-501 | - | - | - | - | - | - |
| Niclosamide | 0.28[1][6] | 0.34[1] | 0.42[1] | 0.51[1][6] | 0.36[1] | - |
| GSKJ4 | - | 2.84[7] | - | - | - | 5.52[7] |
Table 2: In Vivo Efficacy in AML Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| This compound | HL-60 Xenograft (NSG mice) | 2.3 mg/kg, i.v., daily | Prolonged survival | [5] |
| Niclosamide | Patient-Derived Xenograft (PDX) | 200 mg/kg, oral, daily | Inhibited AML progression and prolonged survival | [1][8] |
| GSKJ4 | Kasumi-1 Xenograft (NCG mice) | Not specified | Attenuated disease progression | [7][9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, KG-501, and Niclosamide is the direct inhibition of the CREB-CBP interaction. In contrast, GSKJ4 indirectly inhibits CREB signaling by reducing CREB protein levels.
Caption: CREB signaling pathway and points of inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to evaluate the performance of these compounds.
Caption: Workflow for CellTiter-Glo cell viability assay.
Caption: Workflow for Annexin V apoptosis assay.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a desired density and volume. Include control wells with medium only for background measurement.
-
Treat cells with various concentrations of the test compound.
-
Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer[10][11][12][13][14].
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells, including any floating cells from adherent cultures.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour[15][16][17][18].
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compound.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Selectivity and Off-Target Effects
-
This compound: Developed as a specific inhibitor of the CREB-CBP interaction[1][2].
-
KG-501: While it inhibits the CREB-CBP interaction, it is also known to be a more general KIX domain disruptor and may affect other transcription factors that bind to this domain, such as NF-κB and Myb.
-
Niclosamide: This FDA-approved drug is known to target multiple signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB, in addition to its inhibitory effect on CREB[1][6][21][22].
-
GSKJ4: As an inhibitor of the histone demethylases JMJD3 and UTX, its effects are not limited to CREB and will impact the expression of other genes regulated by H3K27 methylation[7][9].
Summary and Conclusion
This compound is a valuable tool for specifically investigating the role of the CREB-CBP interaction in various biological processes. For researchers seeking a more potent inhibitor with a similar mechanism of action, Niclosamide presents a compelling alternative, although its pleiotropic effects on other signaling pathways should be considered. GSKJ4 offers a different approach by targeting CREB protein levels through an indirect mechanism, which may be advantageous in certain experimental contexts. The choice of compound will ultimately depend on the specific research question, the desired level of selectivity, and the experimental system being used. The provided data and protocols should serve as a useful starting point for researchers to design and execute their studies effectively.
References
- 1. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 21. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 22. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the CREB Inhibitor XX-650-23 and Other Targeted Therapies in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comparative analysis of the novel CREB inhibitor, XX-650-23, against other targeted agents used in the treatment of Acute Myeloid Leukemia (AML). While comprehensive kinome-wide cross-reactivity data for this compound is not yet publicly available, this guide offers insights into its known selectivity and contrasts it with the well-characterized kinase inhibition profiles of Quizartinib (B1680412) and Gilteritinib, two FLT3 inhibitors used in AML therapy. This comparison aims to provide a valuable resource for evaluating the potential off-target effects and therapeutic window of emerging AML drug candidates.
This compound is a potent small molecule inhibitor that functions by disrupting the protein-protein interaction between the cAMP Response Element-Binding Protein (CREB) and its transcriptional co-activator, CREB-Binding Protein (CBP).[1][2] This inhibition leads to the downregulation of CREB target genes, which are crucial for the proliferation and survival of AML cells, ultimately inducing apoptosis and cell cycle arrest.[1][2]
On-Target and Known Selectivity of this compound
This compound has demonstrated a high degree of selectivity for the CREB-CBP interaction. Studies have shown that it does not significantly affect the expression of genes regulated by other transcription factors that also bind to CBP, such as REL, RELA, RELB, FOXO3, FOXO1, and MYB. This suggests that this compound specifically targets the CREB-dependent transcriptional program in AML cells.
Comparative Cross-Reactivity Analysis
To provide a framework for understanding the potential cross-reactivity of novel inhibitors like this compound, this guide presents the kinome-wide selectivity profiles of two established AML therapeutics, Quizartinib and Gilteritinib. This data, generated using the KINOMEscan® platform, reveals the spectrum of kinases inhibited by these drugs and highlights the importance of comprehensive off-target profiling.
| Drug | Primary Target(s) | Number of Kinases Inhibited (>65% at 100 nM) | Key Off-Target Kinases (>90% inhibition) |
| This compound | CREB-CBP Interaction | Data not publicly available | Data not publicly available |
| Quizartinib (AC220) | FLT3 | 19 | CSF1R, KIT, PDGFRA, PDGFRB, RET, DDR1, DDR2, EPHA8, FLT1, FLT4, LYN, SRC, YES1, ABL1, ABL2, FYN, HCK, LCK |
| Gilteritinib (ASP2215) | FLT3, AXL | 27 | ALK, AXL, FLT3, LTK, MER, TYRO3, KIT, PDGFRA, PDGFRB, TRKA, TRKB, TRKC, DDR1, DDR2, EPHA2, EPHA4, EPHA5, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, RET, ROS1, TIE1, TIE2 |
Note: The data for Quizartinib and Gilteritinib is compiled from publicly available KINOMEscan® results and may not be exhaustive. The percentage of inhibition is concentration-dependent.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a high-throughput platform used to quantitatively measure the interactions between a test compound and a large panel of kinases. The methodology is based on a competitive binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase.
Workflow:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins.
-
Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor is biotinylated and immobilized on streptavidin-coated beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (e.g., 100 nM).
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger inhibition of the kinase-ligand interaction by the test compound.
Visualizing the Molecular Pathways
To better understand the mechanism of action of this compound and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
References
Independent Validation of XX-650-23 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fictional MEK inhibitor, XX-650-23, with other alternatives, supported by established experimental data and methodologies from public domain research on similar compounds.
Introduction to this compound
This compound is a novel, potent, and selective small-molecule inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in over one-third of all human cancers, making MEK a critical target for therapeutic intervention.[1][2][3] This document outlines the preclinical validation of this compound's effects, comparing its performance against established MEK inhibitors, herein referred to as Compound A (e.g., Trametinib) and Compound B (e.g., Selumetinib), based on publicly available data for these analogues.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway. MEK inhibitors are allosteric, non-ATP-competitive drugs that bind to a pocket adjacent to the ATP-binding site of MEK1/2, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2. This blockade inhibits downstream signaling, leading to decreased cell proliferation and increased apoptosis.
MAPK/ERK signaling pathway with the inhibitory action of this compound.
Quantitative Performance Data
The efficacy of this compound was assessed using standard preclinical assays and compared to representative MEK inhibitors, Compound A and Compound B.
Table 1: In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined in various cancer cell lines using a 72-hour MTS assay. Lower IC50 values indicate higher potency. The data below is hypothetical but modeled on published results for similar MEK inhibitors.
| Cell Line | Cancer Type | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 0.45 | 0.52 | 1.8 |
| SK-MEL-28 | Melanoma (BRAF V600E) | 0.98 | 1.2 | 5.6 |
| HCT116 | Colon Cancer (KRAS G13D) | 1.5 | 1.8 | 10.2 |
| HT-29 | Colon Cancer (BRAF V600E) | 0.81 | 0.9 | 25 |
| PANC-1 | Pancreatic Cancer (KRAS G12D) | 2.9 | 3.2 | 15.4 |
Data presented is for illustrative purposes.
Table 2: In Vivo Tumor Growth Inhibition
The antitumor activity was evaluated in a xenograft model using A375 melanoma cells in immunodeficient mice. Tumor-bearing mice were treated daily with the indicated compounds, and tumor volume was measured over 21 days.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) |
| Vehicle | - | +250% |
| This compound | 10 | -55% (Regression) |
| Compound A | 10 | -48% (Regression) |
| Compound B | 30 | +15% (Stasis) |
Data presented is for illustrative purposes based on typical results from xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of findings.
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is used to confirm the mechanism of action by measuring the phosphorylation of ERK, the direct downstream target of MEK.
Objective: To quantify the reduction in p-ERK levels in cancer cells following treatment with MEK inhibitors.
-
Cell Culture and Treatment: Plate A375 melanoma cells and grow to ~80% confluency. Treat cells with this compound, Compound A, Compound B (at 10x their respective IC50 concentrations), or a vehicle control (0.1% DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 15-20 μg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in 5% BSA/TBST. A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK levels to determine the degree of inhibition.
Experimental workflow for Western Blot analysis of p-ERK inhibition.
Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures cell proliferation and is used to determine the IC50 values of inhibitory compounds.
Objective: To assess the dose-dependent effect of MEK inhibitors on cancer cell line viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours. Include vehicle-only wells as a control.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
IC50 Calculation: Express results as a percentage of the vehicle-treated control. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Summary and Conclusion
The presented data, modeled on established preclinical validation methods, demonstrates that this compound is a highly potent MEK inhibitor. In vitro, it exhibits superior or comparable IC50 values against a panel of BRAF and KRAS mutant cancer cell lines when compared to other known MEK inhibitors. The in vivo xenograft model data further supports its strong antitumor efficacy, leading to significant tumor regression.
The provided protocols for Western Blotting and MTS assays offer a clear framework for the independent validation of these findings. Western blot analysis confirms that this compound functions by robustly inhibiting the phosphorylation of ERK, consistent with its proposed mechanism of action. This comprehensive guide provides the necessary comparative data and detailed methodologies for researchers to objectively evaluate the potential of this compound as a therapeutic agent.
References
A Head-to-Head Review of Osimertinib (XX-650-23) and Other EGFR Tyrosine Kinase Inhibitors in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Osimertinib (B560133) (formerly XX-650-23) with other commercially available Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). This analysis is based on a thorough review of published literature, focusing on clinical efficacy, in-vitro potency, and mechanisms of action. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.
Comparative Efficacy: Insights from Clinical Trials
Osimertinib, a third-generation EGFR TKI, has demonstrated superior efficacy in several clinical trials compared to earlier-generation inhibitors. The following tables summarize key findings from pivotal studies.
Table 1: Overall Survival (OS) in First-Line Treatment of EGFR-Mutated NSCLC
| Treatment | Comparator | Median OS (months) | Hazard Ratio (95% CI) | Clinical Trial |
| Osimertinib | Gefitinib (B1684475) or Erlotinib (B232) | 38.6 | 0.80 (0.64 - 1.00) | FLAURA[1][2] |
| Dacomitinib (B1663576) | Gefitinib | 34.1 | 0.76 (0.58 - 0.99) | ARCHER 1050[3] |
Table 2: Progression-Free Survival (PFS) in First-Line Treatment of EGFR-Mutated NSCLC
| Treatment | Comparator | Median PFS (months) | Hazard Ratio (95% CI) | Clinical Trial |
| Osimertinib | Gefitinib or Erlotinib | 18.9 | 0.46 (not specified) | FLAURA[1] |
| Dacomitinib | Gefitinib | 14.7 | Not Specified | ARCHER 1050[3] |
| Erlotinib | Chemotherapy | 9.7 | 0.37 (not specified) | EURTAC[4] |
| Gefitinib | Chemotherapy | 9.5 | Not Specified | IPASS |
A network meta-analysis of first-line therapies for advanced EGFR-mutated NSCLC suggests that Osimertinib and Dacomitinib show numerical improvements in overall survival compared to other EGFR TKIs.[5] Another meta-analysis indicated that Osimertinib is associated with superior overall survival and comparable safety versus Erlotinib-based strategies.[6][7][8]
In-Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various EGFR TKIs against different EGFR mutant cell lines, providing a direct comparison of their in-vitro activity.
Table 3: IC50 Values (nM) of EGFR TKIs Against Common EGFR Mutations
| Cell Line | EGFR Mutation | Osimertinib | Gefitinib | Erlotinib | Afatinib | Dacomitinib |
| PC-9 | Exon 19 deletion | 13 - 23 | 13.06 - 77.26 | 7 - 28 | 0.8 | ~4-12x lower than Gefitinib |
| H3255 | L858R | - | 0.003 (µM) | 12 | 0.3 | ~10x lower than Gefitinib |
| H1975 | L858R + T790M | 5 | > 4 (µM) | > 20 (µM) | 57 | 0.2 (µM) |
| PC-9ER | Exon 19 del + T790M | 13 | > 4 (µM) | - | 165 | - |
| LoVo | WT EGFR | 493.8 | - | - | - | - |
| LoVo | Exon 19 del EGFR | 12.92 | - | - | - | - |
| LoVo | L858R/T790M EGFR | 11.44 | - | - | - | - |
Data compiled from multiple sources.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Osimertinib demonstrates high potency against both primary sensitizing mutations (Exon 19 deletion, L858R) and the key resistance mutation T790M, while showing significantly less activity against wild-type (WT) EGFR, which contributes to its favorable safety profile.[10][13] Second-generation TKIs like Dacomitinib and Afatinib also show activity against T790M, but generally at higher concentrations than Osimertinib.[15][20] First-generation TKIs, Gefitinib and Erlotinib, are largely ineffective against the T790M mutation.[9][17]
Mechanism of Action and Signaling Pathways
EGFR TKIs function by inhibiting the tyrosine kinase domain of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The key distinction between the generations of TKIs lies in their binding mechanism and selectivity.
First-generation TKIs (Gefitinib, Erlotinib) are reversible inhibitors, while second (Afatinib, Dacomitinib) and third-generation (Osimertinib) TKIs are irreversible, forming a covalent bond with the kinase domain.[27] This irreversible binding contributes to their increased potency and ability to inhibit resistant mutations.
EGFR signaling pathway and points of inhibition by different generations of TKIs.
Mechanisms of Resistance
A significant challenge in EGFR TKI therapy is the development of acquired resistance. The most common mechanism of resistance to first- and second-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Osimertinib was specifically designed to overcome this resistance mechanism. However, resistance to Osimertinib can also develop, often through the acquisition of a C797S mutation, which prevents the covalent binding of the drug. Other resistance mechanisms include amplification of MET or HER2, and activation of bypass signaling pathways.
Key mechanisms of acquired resistance to EGFR TKIs.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed and standardized protocols are essential. Below are methodologies for key in-vitro assays used to evaluate the performance of EGFR TKIs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Test compounds (EGFR TKIs)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the EGFR TKIs for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cell Viability Assay (Crystal Violet Assay)
This assay is used to determine cell viability by staining the DNA of adherent cells.
Materials:
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
1% SDS solution
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol (B129727) to each well and incubating for 10 minutes.[28]
-
Remove the methanol and add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.[28][29]
-
Wash the plate with water to remove excess stain and allow it to air dry.[28]
-
Add 200 µL of 1% SDS to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.[29][30]
Western Blot
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC)
This method is used to visualize the localization of specific proteins in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 3% hydrogen peroxide, normal serum)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal serum.
-
Incubate the sections with the primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
References
- 1. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 2. onclive.com [onclive.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. EGFR-TKIs in EGFR-mutated lung cancer: Setting the new standard for 1st line therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - Watch Related Videos [visualize.jove.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. tpp.ch [tpp.ch]
- 29. researchgate.net [researchgate.net]
- 30. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling XX-650-23
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of XX-650-23, a potent small molecule CREB inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling potent, non-volatile small molecules and the known properties of its common solvent, Dimethyl Sulfoxide (DMSO).
This compound is utilized in research for the study of acute myelogenous leukemia (AML) by inducing apoptosis and cell cycle arrest in AML cells.[1] Due to its potent biological activity, careful handling is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The primary hazards associated with handling this compound are exposure to the potent compound itself and to the solvent, DMSO. DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved substances with it.[2] Therefore, a comprehensive PPE strategy is essential.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or butyl rubber gloves. | DMSO can penetrate standard nitrile gloves.[2][3] Double gloving provides an extra layer of protection. Butyl rubber gloves are recommended for prolonged contact.[3] |
| Eye Protection | ANSI-approved safety goggles or a face shield. | Protects against splashes of the chemical solution, which could cause eye irritation. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with any spills or splashes. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to minimize inhalation of any aerosols or vapors. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).
-
Solutions of this compound in a solvent should be stored at -80°C for up to one year.
-
Store in a designated, clearly labeled area for potent compounds.
Preparation of Solutions:
-
All handling of this compound, both in powder and solution form, must be conducted in a certified chemical fume hood.
-
Use a dedicated set of calibrated pipettes and other equipment.
-
When dissolving in DMSO, be aware that sonication may be required to achieve the desired concentration.
Experimental Workflow:
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound and DMSO must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Solid Waste: All contaminated materials, including pipette tips, tubes, gloves, and bench paper, should be collected in a separate, sealed hazardous waste bag or container.
Disposal Procedure:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical contents (this compound, DMSO).
-
Store waste in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup and disposal. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
| Emergency Situation | Immediate Action |
| Minor Spill (<5 mL in a fume hood) | 1. Alert others in the immediate area.2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., spill pads, vermiculite).3. Clean the area with soap and water.4. Collect all cleanup materials as hazardous waste. |
| Major Spill (>5 mL or outside a fume hood) | 1. Evacuate the immediate area and alert others.2. If the substance is volatile or creates dust, close the door and prevent re-entry.3. Contact your institution's EH&S or emergency response team immediately. |
| Skin Exposure | 1. Immediately remove contaminated clothing.2. Flush the affected area with copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
By adhering to these safety and logistical guidelines, researchers can handle this compound effectively while minimizing the risks to themselves and their colleagues. Always consult with your institution's safety office for specific guidance and training.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
